m-Toluoyl-d7 Chloride
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl chloride |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
YHOYYHYBFSYOSQ-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of m-Toluoyl-d7 Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of m-Toluoyl-d7 Chloride. Due to the limited availability of experimental data for the deuterated form, this guide presents data for the non-deuterated analogue, m-Toluoyl Chloride, and provides calculated estimates for the deuterated compound where applicable. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Structure
This compound is the deuterated isotopologue of m-Toluoyl Chloride, where the seven hydrogen atoms on the aromatic ring and the methyl group have been replaced by deuterium. This isotopic labeling is crucial for its use in various analytical applications, including mass spectrometry-based assays.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3-Methyl-d3-benzoyl-2,4,5,6-d4 chloride |
| Molecular Formula | C₈D₇ClO |
| Calculated Molecular Weight | 161.64 g/mol |
| Canonical SMILES | [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C(=O)Cl)[2H])[2H])[2H] |
| CAS Number | Not readily available |
Physical and Chemical Properties
The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, with minor differences arising from the increased mass of deuterium compared to hydrogen. The following table summarizes the known physical properties of m-Toluoyl Chloride and provides estimated values for this compound.
Table 2: Physical and Chemical Properties
| Property | m-Toluoyl Chloride | This compound (Estimated) |
| Molecular Weight | 154.59 g/mol [1][2] | 161.64 g/mol |
| Appearance | Colorless to light brown/yellow liquid[3][4] | Colorless to light brown/yellow liquid |
| Density | ~1.173 g/mL at 25 °C[1][4][5] | Slightly higher than 1.173 g/mL |
| Boiling Point | 86 °C at 5 mmHg[1][4][5], ~220-227 °C at 760 mmHg[6][7] | Slightly higher than the non-deuterated form |
| Melting Point | Approximately -23 °C[4][5][7] | Slightly different from the non-deuterated form |
| Refractive Index | ~1.5485 at 20 °C[1] | Similar to the non-deuterated form |
| Solubility | Reacts with water[5]; soluble in organic solvents | Reacts with water; soluble in organic solvents |
Experimental Protocols
Determination of Boiling Point (Micro Method)
Due to its reactivity with water, the boiling point of this compound should be determined under anhydrous conditions. A micro-boiling point determination method is suitable for small sample quantities.
Apparatus:
-
Thiele tube or similar heating block
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or hot plate)
-
Inert heating fluid (e.g., mineral oil)
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube.
-
The test tube is attached to the thermometer and immersed in the Thiele tube containing the heating fluid.
-
The apparatus is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Synthesis of m-Toluoyl Chloride
The synthesis of m-Toluoyl Chloride is typically achieved by the reaction of m-toluic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). A similar procedure would be followed for the synthesis of the deuterated analogue, starting with m-toluic-d7 acid.
Reaction Scheme: CD₃C₆D₄COOH + SOCl₂ → CD₃C₆D₄COCl + SO₂ + HCl
General Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, m-toluic acid is combined with an excess of thionyl chloride.[8]
-
The mixture is gently refluxed until the evolution of hydrogen chloride and sulfur dioxide gases ceases.[8]
-
After cooling, the excess thionyl chloride is removed by distillation.
-
The resulting m-Toluoyl Chloride is then purified by vacuum distillation.[9][10]
Applications and Reactivity
m-Toluoyl Chloride is a reactive acylating agent widely used in organic synthesis.[11] Its primary application is in the derivatization of nucleophiles such as amines and alcohols to form amides and esters, respectively. This is particularly useful for analytical purposes, as it can improve the chromatographic and mass spectrometric properties of the analytes. The deuterated form, this compound, serves as an internal standard in quantitative mass spectrometry assays, allowing for precise quantification of the corresponding non-deuterated analytes.
Visualizations
General Workflow for Derivatization of Amines
The following diagram illustrates the general workflow for the derivatization of primary or secondary amines using this compound for subsequent analysis, often by liquid chromatography-mass spectrometry (LC-MS).
Caption: General workflow for amine derivatization.
Nucleophilic Acyl Substitution Reaction
The core chemical transformation involving this compound is a nucleophilic acyl substitution. The following diagram illustrates this reaction with a generic primary amine (R-NH₂).
Caption: Nucleophilic acyl substitution reaction.
References
- 1. m-Toluoyl chloride 99 1711-06-4 [sigmaaldrich.com]
- 2. m-トルオイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. What is the density of M-Toluoyl Chloride? - Blog [evergreensinochem.com]
- 4. m-Toluoyl Chloride Supplier - Shree Sulphurics [shreesulphuric.com]
- 5. chembk.com [chembk.com]
- 6. store.p212121.com [store.p212121.com]
- 7. m-Toluoyl Chloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. chemconnections.org [chemconnections.org]
- 9. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to m-Toluoyl-d7 Chloride: Chemical Structure and Synthesis
This technical guide provides a comprehensive overview of m-Toluoyl-d7 Chloride, a deuterated analog of m-Toluoyl Chloride. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring isotopically labeled compounds for applications such as mass spectrometry-based quantification, mechanistic studies, and as internal standards.
Chemical Structure
This compound is a derivative of benzoic acid where the benzene ring is substituted with a methyl group and a carbonyl chloride group at the meta-positions (1 and 3 positions). The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium atoms. Specifically, these include the three hydrogens of the methyl group and the four hydrogens on the aromatic ring. The chemical formula for this compound is C₈D₇ClO.
The non-deuterated form, m-Toluoyl Chloride, is also known as 3-methylbenzoyl chloride.[1][2] The presence of the reactive acyl chloride group makes it a valuable acylating agent in organic synthesis.[2]
Physicochemical and Spectroscopic Data
| Property | Value (for m-Toluoyl Chloride) | Expected Value (for this compound) | Reference |
| Molecular Formula | C₈H₇ClO | C₈D₇ClO | [2] |
| Molecular Weight | 154.59 g/mol | 161.63 g/mol | |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [2] |
| Boiling Point | 213-214 °C | Expected to be similar to the non-deuterated form | [2] |
| 86 °C at 5 mmHg | Expected to be similar to the non-deuterated form | ||
| Melting Point | -10 °C | Expected to be similar to the non-deuterated form | [2] |
| Density | 1.173 g/mL at 25 °C | Expected to be slightly higher than the non-deuterated form | |
| Refractive Index | n20/D 1.5485 | Expected to be similar to the non-deuterated form | |
| Solubility | Soluble in common organic solvents (e.g., benzene, toluene, chloroform), reacts with water | Expected to have similar solubility | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from commercially available m-xylene-d10. The first step involves the selective oxidation of one of the deuterated methyl groups of m-xylene-d10 to a carboxylic acid, yielding m-toluic acid-d7. The second step is the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent.
Step 1: Synthesis of m-Toluic Acid-d7 via Oxidation of m-Xylene-d10
This protocol is adapted from established methods for the oxidation of m-xylene to m-toluic acid.[3][4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-xylene-d10 and a suitable oxidizing agent. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or nitric acid.[3][4] A catalytic system using a cobalt-manganese bromide catalyst with air or oxygen can also be employed for a more industrial approach.[6][7]
-
Reaction Conditions:
-
Using Potassium Permanganate: The reaction is typically carried out in an aqueous solution. The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Using Nitric Acid: m-Xylene-d10 is refluxed with nitric acid. This method requires careful control of the reaction conditions to avoid nitration of the aromatic ring.[4]
-
-
Work-up:
-
After the reaction is complete, the mixture is cooled. If potassium permanganate was used, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the m-toluic acid-d7.
-
The precipitated solid is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried.
-
-
Purification: The crude m-toluic acid-d7 can be purified by recrystallization from a suitable solvent, such as ethanol or water.[8]
Step 2: Synthesis of this compound from m-Toluic Acid-d7
This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides.[9][10]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place the dried m-toluic acid-d7.
-
Addition of Chlorinating Agent: Add an excess of thionyl chloride (SOCl₂) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.[10] The reaction mixture is then gently heated to reflux.
-
Reaction Monitoring: The reaction is typically complete when the evolution of gases ceases.
-
Purification:
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure.
-
The resulting crude this compound is then purified by vacuum distillation to yield the final product.[9]
-
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound from m-xylene-d10.
Caption: Synthetic pathway for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. What is the chemical formula of M-Toluoyl Chloride? - Blog [evergreensinochem.com]
- 3. methods of preparation of m-Toluic acid [cnchemshop.com]
- 4. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Waste-Reducing Catalytic Oxidation of m-Xylene to m-Toluic Acid [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]
- 10. Chemistry 211 Experiment 7 [home.miracosta.edu]
The Role of m-Toluoyl-d7 Chloride in Advanced Quantitative Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core application of m-Toluoyl-d7 Chloride in modern research, focusing on its use as a stable isotope-labeled internal standard for quantitative mass spectrometry. While direct literature on this specific deuterated compound is sparse, its utility is inferred from the well-established principles of stable isotope dilution (SID) and the known reactivity of its non-deuterated counterpart, m-Toluoyl Chloride, as a derivatizing agent.
Core Application: Stable Isotope Dilution Mass Spectrometry
This compound serves as a critical tool for enhancing the accuracy and precision of quantitative analysis by mass spectrometry (MS). In this method, a known amount of the "heavy" this compound-derivatized analyte is spiked into a sample. This "internal standard" co-elutes with the "light" (non-deuterated) m-Toluoyl Chloride-derivatized target analyte during liquid chromatography (LC) separation. By comparing the MS signal intensities of the heavy and light versions, researchers can achieve highly accurate quantification, effectively correcting for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.
Derivatization for Enhanced Detection
m-Toluoyl Chloride is a derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups. This reaction is advantageous for several reasons:
-
Improved Chromatographic Properties: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reverse-phase LC columns.
-
Enhanced Ionization Efficiency: The addition of the m-toluoyl group can improve the ionization efficiency of the analyte in the mass spectrometer's ion source, resulting in a stronger signal and lower detection limits.
-
Structural Confirmation: The predictable mass shift upon derivatization provides an additional layer of confidence in analyte identification.
The primary application of this compound is to serve as an internal standard for analytes derivatized with the "light" m-Toluoyl Chloride.
Expected Mass Shift Data
The key to a successful stable isotope dilution method is the mass difference between the light and heavy derivatized analytes. The following table summarizes the expected mass shifts.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference from Light Derivative (Da) |
| m-Toluoyl Chloride | C₈H₇ClO | 154.02 | N/A |
| This compound | C₈D₇ClO | 161.06 | +7.04 |
| Analyte Derivatized with m-Toluoyl Chloride | [Analyte+C₈H₆O] | [Analyte Mass + 118.04] | N/A |
| Analyte Derivatized with this compound | [Analyte+C₈D₆O] | [Analyte Mass + 124.08] | +6.04 |
Note: The mass of the added moiety is the mass of m-Toluoyl Chloride minus the mass of HCl.
Experimental Protocol: Quantitative Analysis of a Hypothetical Amine Analyte
This section provides a detailed, generalized methodology for the quantitative analysis of a primary amine-containing analyte using m-Toluoyl Chloride derivatization with this compound as an internal standard.
1. Reagent Preparation:
-
Derivatization Reagent (Light): Prepare a 10 mg/mL solution of m-Toluoyl Chloride in anhydrous acetonitrile.
-
Internal Standard Stock Solution (Heavy): Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile. From this, create a working internal standard solution at a concentration appropriate for the expected analyte levels (e.g., 1 µg/mL).
-
Reaction Buffer: Prepare a 100 mM sodium carbonate buffer in water, pH 9.5.
-
Quenching Solution: Prepare a 1% (v/v) formic acid solution in water.
2. Sample Preparation and Derivatization:
-
To 100 µL of sample (e.g., plasma, urine, cell lysate extract), add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Add 50 µL of the 100 mM sodium carbonate buffer. Vortex to mix.
-
Add 20 µL of the 10 mg/mL m-Toluoyl Chloride solution.
-
Vortex immediately and incubate the reaction mixture at 50°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Add 10 µL of the 1% formic acid solution to quench the reaction. Vortex.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analyte, followed by a wash and re-equilibration step. The exact gradient will need to be optimized for the specific analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Light Analyte: The precursor ion will be the [M+H]⁺ of the m-Toluoyl derivatized analyte. The product ion will be a characteristic fragment, often the m-toluoyl cation (m/z 119.05).
-
Heavy Analyte (Internal Standard): The precursor ion will be the [M+H]⁺ of the m-Toluoyl-d7 derivatized analyte. The product ion will be the deuterated m-toluoyl cation (m/z 126.09).
-
-
4. Data Analysis:
-
Integrate the peak areas for both the light and heavy MRM transitions.
-
Calculate the ratio of the light analyte peak area to the heavy internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Reactions
Caption: Derivatization of a primary amine with m-Toluoyl Chloride.
Caption: Workflow for quantitative analysis using SID-MS.
m-Toluoyl-d7 Chloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on m-Toluoyl-d7 Chloride, a deuterated derivative of m-Toluoyl chloride. This document outlines its chemical and physical properties, and common applications, with a focus on its role as a derivatization agent in analytical chemistry. While specific experimental protocols for the deuterated form are not widely published, this guide provides detailed methodologies for the analogous non-deuterated compound, which serve as a strong foundation for its use.
Core Compound Data
This compound is a stable, isotopically labeled version of m-Toluoyl chloride. The primary use of such labeled compounds is in mass spectrometry-based analytical methods, often as internal standards for quantification or as tracers in metabolic studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its non-deuterated analog for comparison.
| Property | This compound | m-Toluoyl chloride |
| CAS Number | 1796602-13-5[1] | 1711-06-4[2][3][4][5][6][7][8] |
| Molecular Formula | C₈D₇ClO[1] | C₈H₇ClO[2][3][6] |
| Molecular Weight | 161.637 g/mol [1] | 154.59 g/mol [3][6][7] |
| Purity | Typically >98% | ≥99%[4] |
| Boiling Point | No data available | 220°C[5], 86°C at 5 mmHg[2] |
| Melting Point | No data available | -23°C[5] |
| Density | No data available | 1.173 g/mL at 25°C[2] |
| Refractive Index | No data available | 1.5485 (n20/D)[2] |
| Flash Point | No data available | 76°C (168°F)[5] |
Synthesis and Derivatization Applications
m-Toluoyl chloride is a versatile acylating agent used in organic synthesis.[1] Its primary applications include its use as an intermediate in the production of pharmaceuticals, pesticides, dyes, and photosensitive materials.[9] A significant application in analytical chemistry is its use as a derivatization reagent, particularly for amines, to improve their chromatographic separation and detection.[6]
General Synthesis of m-Toluoyl chloride
The synthesis of m-Toluoyl chloride is typically achieved through the reaction of m-toluic acid with a chlorinating agent, such as thionyl chloride. This reaction is often carried out in an organic solvent. The process involves the conversion of the carboxylic acid group to an acyl chloride. After the reaction is complete, the product is purified by distillation.
A representative synthesis workflow is depicted below:
References
- 1. nbinno.com [nbinno.com]
- 2. m-トルオイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. What are the differences between M-Toluoyl Chloride and other toluoyl chlorides? - Blog [evergreensinochem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Safety and Handling of m-Toluoyl-d7 Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for m-Toluoyl-d7 Chloride, a deuterated derivative of m-Toluoyl chloride. While this document focuses on the deuterated form, the safety and handling protocols are analogous to those for the non-deuterated compound (m-Toluoyl chloride, CAS No. 1711-06-4) due to their identical chemical reactivity.
Chemical Identification and Physical Properties
This compound is a specialized chemical used in various laboratory applications, including as a derivatizing agent for analysis.[1] Its physical and chemical properties are critical for safe handling and experimental design.
Table 1: Physical and Chemical Properties of m-Toluoyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₈D₇ClO | [2] |
| Appearance | Colorless to light brown/yellow-orange liquid | [3][4] |
| Odor | Pungent | [3] |
| Boiling Point | 86 °C @ 5 mmHg | [1][3] |
| Melting Point | -23 °C | [5] |
| Flash Point | 76-77 °C (closed cup) | [3] |
| Density | 1.173 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5485 | [1] |
| Water Solubility | Reacts with water | [2][5] |
| Solubility | Soluble in common organic solvents like benzene, toluene, and chloroform.[2][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling.[3][7]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
Primary Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[7][9]
-
Combustible: It is a combustible liquid and can be ignited.[3][7]
-
Moisture Sensitive: Reacts with water, potentially releasing irritating and toxic gases such as hydrogen chloride.[5][9]
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is essential to ensure the safety of laboratory personnel.
3.1. Engineering Controls
-
Always handle this compound in a certified chemical fume hood.[3][9]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[9]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[3][9]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate cartridge for organic vapors and acid gases.[3][9]
3.3. General Handling Procedures
3.4. Storage
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][9]
-
Store under an inert atmosphere to prevent reaction with moisture.[3][9]
-
Incompatible materials to avoid: Water, strong bases, and alcohols.[3][9]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
4.1. First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]
4.2. Spill and Leak Procedures
-
Evacuate personnel from the spill area.
-
Remove all sources of ignition.[3]
-
Ventilate the area.
-
Wear appropriate PPE as described in section 3.2.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material into a suitable, closed container for disposal.[3]
-
Do not allow the spilled material to enter drains or waterways.[7]
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[4]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas, and phosgene.[3]
Toxicity and Ecological Information
Table 3: Acute Toxicity Data for m-Toluoyl Chloride
| Route of Exposure | Species | Value |
| Oral (LD50) | Rat | 3440 mg/kg |
Source:[3]
-
The toxicological properties of this compound have not been fully investigated.[3][7] It is known to be extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[7]
Disposal Considerations
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[7]
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Spill Response Protocol for this compound.
References
- 1. 间甲基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. What is the chemical formula of M-Toluoyl Chloride? - Blog [evergreensinochem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. What are the differences between M-Toluoyl Chloride and other toluoyl chlorides? - Blog [evergreensinochem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 11. unmc.edu [unmc.edu]
- 12. How does M-Toluoyl Chloride affect the environment? - Blog [m.evergreensinochem.com]
An In-depth Technical Guide to the Solubility of m-Toluoyl-d7 Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Toluoyl-d7 Chloride, a deuterated isotopologue of m-toluoyl chloride, serves as a valuable reagent in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals where isotopic labeling is advantageous for mechanistic studies or metabolic profiling.[1] A thorough understanding of its solubility characteristics is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, based on the known properties of its non-deuterated counterpart. It includes a qualitative solubility summary, a generalized experimental protocol for solubility determination of this reactive species, and visual diagrams illustrating the experimental workflow and the principles governing its solubility.
Qualitative Solubility Data
| Solvent | Solvent Type | Qualitative Solubility | Rationale and Notes |
| Benzene | Nonpolar Aprotic | Soluble[2][3] | The aromatic nature of both solute and solvent facilitates dissolution based on the "like dissolves like" principle. |
| Toluene | Nonpolar Aprotic | Soluble[2][3] | Similar to benzene, the structural similarity between toluene and m-toluoyl chloride promotes solubility. |
| Chloroform | Polar Aprotic | Soluble[2][3] | A common, moderately polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane | Polar Aprotic | Soluble[4] | Often used as a reaction solvent for the synthesis of acyl chlorides, indicating good solubility.[4] |
| Dichloroethane | Polar Aprotic | Soluble[4] | Another chlorinated solvent used in the synthesis of m-toluoyl chloride.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble[4] | An ethereal solvent that can dissolve m-toluoyl chloride, as evidenced by its use in synthetic procedures.[4] |
| Acetone | Polar Aprotic | Easily Soluble[5] | A polar aprotic solvent that is a good solvent for many organic compounds. |
| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Reacts [2][3][6] | Acyl chlorides react with alcohols in a nucleophilic acyl substitution to form esters, precluding simple dissolution.[2][3][6] |
| Water | Polar Protic | Insoluble / Reacts Violently [2][3][7][8][9] | m-Toluoyl chloride is moisture-sensitive and hydrolyzes to m-toluic acid and hydrochloric acid. It does not dissolve in water.[7][8][9] |
Experimental Protocol for Solubility Determination
The high reactivity and moisture sensitivity of this compound necessitate careful handling under anhydrous conditions to obtain meaningful solubility data.[7][8][9] The following protocol outlines a general method for the qualitative or semi-quantitative determination of its solubility.
Safety Precautions: All manipulations should be conducted in a certified fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.
Materials and Equipment:
-
This compound
-
High-purity, anhydrous organic solvents
-
Oven-dried glass vials with PTFE-lined screw caps or septa
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Calibrated analytical balance
-
Dry glass syringes or positive displacement micropipettes
-
Vortex mixer
Procedure:
-
Preparation of Materials: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Conduct all subsequent steps under a dry, inert atmosphere (e.g., inside a glovebox or using a Schlenk line).
-
Sample Weighing: Accurately weigh a small, predetermined mass of this compound (e.g., 5-10 mg) into a tared, dry vial.
-
Initial Solvent Addition: Using a dry syringe or micropipette, add a precise volume of the anhydrous test solvent (e.g., 0.1 mL) to the vial.
-
Dissolution Attempt: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
Visual Assessment: Carefully observe the vial against a contrasting background.
-
Complete Dissolution: If the solid has entirely dissolved, the compound is considered "soluble" at this concentration. For a semi-quantitative result, one can incrementally add more solute until a saturated solution is obtained.
-
Partial or No Dissolution: If solid particles remain, the compound is "sparingly soluble" or "insoluble" at this concentration. Add a known, incremental volume of solvent, repeating the vortexing and observation steps, until complete dissolution is achieved to estimate the solubility.
-
-
Equilibration (Optional): For more accurate semi-quantitative results, a saturated solution with excess solid can be agitated (e.g., on a shaker) at a constant temperature for a set period to ensure equilibrium is reached before visual assessment.
Visualized Experimental and Logical Frameworks
The following diagrams provide a visual representation of the experimental workflow and the underlying chemical principles governing the solubility of this compound.
Caption: A flowchart of the experimental procedure for determining the solubility of this compound.
Caption: The relationship between solvent polarity and the solubility or reactivity of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. What are the differences between M-Toluoyl Chloride and other toluoyl chlorides? - Blog [evergreensinochem.com]
- 3. What is the chemical formula of M-Toluoyl Chloride? - Blog [evergreensinochem.com]
- 4. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 6. What are the reaction products of M-Toluoyl Chloride and alcohols? - Blog [evergreensinochem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
Technical Guide: m-Toluoyl-d7 Chloride for Advanced Analytical Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, pricing, and core applications of m-Toluoyl-d7 Chloride (CAS No. 1796602-13-5). This isotopically labeled compound is a critical tool for researchers requiring high precision and accuracy in quantitative mass spectrometry-based assays.
Commercial Availability and Sourcing
This compound is a specialized chemical primarily available through suppliers focusing on stable isotope-labeled compounds and analytical standards. The primary supplier identified is LGC Standards, through its subsidiary Toronto Research Chemicals (TRC). Due to its specialized nature, this product is often synthesized on demand rather than being a standard stock item, which influences its availability and pricing. Researchers are advised to request a quote for current pricing and lead times.
Table 1: Supplier and Product Information for this compound
| Supplier | Product Code | CAS Number | Molecular Formula | Notes |
| LGC Standards (TRC) | TRC-T536257 | 1796602-13-5 | C₈D₇ClO | Typically requires custom synthesis. Pricing available upon request.[1] |
Note: Pricing is subject to change and is dependent on the required quantity and purity. Direct inquiry with the supplier is recommended.
Core Applications in Research and Development
Stable isotope-labeled (SIL) compounds, such as this compound, are indispensable in modern drug metabolism and pharmacokinetic (DMPK) studies.[2] Their key advantage lies in their chemical behavior, which is nearly identical to their unlabeled counterparts, yet they are distinguishable by mass spectrometry. This property makes them ideal for use as internal standards in quantitative bioanalysis.[3][4]
The primary applications include:
-
Internal Standard for LC-MS/MS: In pharmacokinetic studies, this compound can be used to derivatize a target analyte, or a structurally related analog can be synthesized from it to serve as an internal standard. This standard is spiked into biological samples (e.g., plasma, urine) to accurately quantify the concentration of the unlabeled drug or metabolite, correcting for variations in sample preparation and instrument response.[5][6]
-
Derivatizing Agent for GC-MS: The acyl chloride functional group is highly reactive towards molecules containing active hydrogens, such as alcohols (-OH) and amines (-NH).[7][8] Reaction with this compound affixes a deuterated tag to the analyte, which can improve its chromatographic properties (e.g., volatility) and provide a distinct mass signature for sensitive and selective detection by GC-MS.[9][10]
Experimental Protocol: Quantification of an Analyte in Plasma using LC-MS/MS
This section outlines a representative protocol for using a derivative of this compound as an internal standard for the quantification of a hypothetical primary amine analyte, "Analyte-X," in human plasma.
Objective: To determine the concentration of Analyte-X in plasma samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Materials:
-
This compound (for synthesis of the internal standard, IS)
-
Analyte-X reference standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Methodology:
-
Synthesis of Internal Standard (IS):
-
The internal standard, Analyte-X-d7, is synthesized by reacting Analyte-X with this compound in an appropriate solvent with a non-nucleophilic base (e.g., pyridine or triethylamine).
-
The resulting product is purified by chromatography to ensure high purity.
-
The structure and isotopic enrichment are confirmed by NMR and high-resolution mass spectrometry.
-
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte-X and Analyte-X-d7 (IS) in acetonitrile.
-
Create a series of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the Analyte-X stock solution.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation & SPE):
-
Thaw plasma samples to room temperature.
-
To 100 µL of each plasma sample (calibrators, quality controls, and unknowns), add 10 µL of the IS working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for further Solid Phase Extraction (SPE) cleanup as per the cartridge manufacturer's protocol.
-
Elute the final sample into a suitable solvent, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution profile (e.g., mobile phase A: 0.1% formic acid in water; mobile phase B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the MRM transitions for both Analyte-X and the IS (Analyte-X-d7). For example:
-
Analyte-X: Q1 (Parent Ion) -> Q3 (Product Ion)
-
Analyte-X-d7: Q1 (Parent Ion + 7 Da) -> Q3 (Product Ion + 7 Da)
-
-
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte-X / IS) against the nominal concentration of the calibrators.
-
Use a weighted linear regression to fit the curve.
-
Determine the concentration of Analyte-X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key workflows relevant to the use of this compound.
Caption: Workflow for bioanalytical sample quantification using a stable isotope-labeled internal standard.
Caption: Parallel tracking of a drug and its stable isotope-labeled internal standard in a metabolic study.
References
- 1. This compound | TRC-T536257-25MG | LGC Standards [lgcstandards.com]
- 2. symeres.com [symeres.com]
- 3. metsol.com [metsol.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - ProQuest [proquest.com]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Purity Standards of m-Toluoyl-d7 Chloride in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the purity standards and analytical methodologies for m-Toluoyl-d7 Chloride. Due to a lack of publicly available data specific to the deuterated compound, this guide leverages information on its non-deuterated analogue, m-Toluoyl Chloride, as a proxy. The analytical methods and impurity profiles are expected to be analogous, but verification on the specific deuterated compound is recommended.
Introduction
This compound is a deuterated derivative of m-Toluoyl Chloride, a vital reagent and intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The isotopic labeling of the tolyl methyl group makes it a valuable tool in mass spectrometry-based analytical methods, particularly in pharmacokinetic and metabolic studies where it can be used as an internal standard. The purity of this reagent is of paramount importance to ensure the accuracy and reliability of experimental results. This guide outlines the typical purity standards, analytical methodologies for purity assessment, and potential impurities associated with this compound.
Purity Specifications
| Parameter | Specification | Method of Analysis |
| Purity | ≥ 99% | Gas Chromatography (GC) |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
Table 1: Typical Purity Specifications for m-Toluoyl Chloride.
Synthesis and Potential Impurities
m-Toluoyl Chloride is commonly synthesized from m-toluic acid. A prevalent method involves the reaction of m-toluic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by purification via distillation.[2][3] This synthesis route can yield a high-purity product, often exceeding 99%.[3]
Potential impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.
| Impurity | Potential Source |
| m-Toluic-d7 Acid | Unreacted starting material |
| Thionyl Chloride | Excess reagent from synthesis |
| Benzylic Chlorinated Byproducts | Side-chain chlorination during synthesis |
| Water (leading to hydrolysis) | Exposure to moisture during storage or handling |
Table 2: Potential Impurities and Their Sources.
The following diagram illustrates the potential sources of impurities during the synthesis of this compound.
References
Methodological & Application
Application Notes: The Strategic Use of m-Toluoyl-d7 Chloride in the Synthesis of Deuterated Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of deuterium into active pharmaceutical ingredients (APIs) is a strategic approach in drug design to enhance pharmacokinetic profiles. Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, thereby improving a drug's half-life, bioavailability, and overall therapeutic efficacy.[1][2][3] m-Toluoyl-d7 Chloride, a deuterated analog of m-toluoyl chloride, serves as a valuable building block in the synthesis of these next-generation pharmaceuticals. Its application is particularly relevant in the formation of stable amide bonds within drug molecules.[4][5][6]
This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis.
Key Applications
This compound is primarily utilized as a deuterated acylating agent in the synthesis of complex organic molecules. Its principal applications in pharmaceutical development include:
-
Introduction of a Deuterated Benzoyl Moiety: For the synthesis of deuterated analogs of drugs containing a benzamide functional group.
-
Peptide Synthesis: As a reagent for the N-terminal protection of amino acids or for the coupling of peptide fragments, introducing a stable, deuterated capping group.[4][5]
-
Metabolic Blocking: The deuterated methyl and aromatic groups can serve as metabolic "hard spots," slowing down oxidation by cytochrome P450 enzymes.
Experimental Protocols
Protocol 1: Synthesis of this compound from m-Toluic acid-d7
This protocol describes the conversion of m-Toluic acid-d7 to the corresponding acyl chloride. This method is adapted from established procedures for the synthesis of non-deuterated m-toluoyl chloride.[7][8][9]
Materials:
-
m-Toluic acid-d7
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Dry Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add m-Toluic acid-d7 (1.0 eq).
-
Add anhydrous DCM to dissolve the acid.
-
Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C. Alternatively, add oxalyl chloride (1.5 eq) and a catalytic drop of DMF.
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After the reaction is complete, carefully remove the solvent and excess reagent by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield a clear liquid.
Logical Workflow for Synthesis of this compound
Caption: Synthesis workflow for this compound.
Protocol 2: Synthesis of a Deuterated Amide using this compound
This protocol details the reaction of this compound with a primary or secondary amine to form a deuterated amide, a common linkage in many APIs.
Materials:
-
This compound
-
Amine-containing substrate (e.g., an API intermediate)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing substrate (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure deuterated amide.
General Reaction Scheme for Deuterated Amide Synthesis
Caption: Reaction of this compound with an amine.
Data Presentation
The following tables present representative data for the synthesis and application of this compound.
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Parameter | Embodiment 1 | Embodiment 2 |
| Starting Material | m-Toluic acid-d7 | m-Toluic acid-d7 |
| Reagent | Thionyl Chloride | Oxalyl Chloride/DMF |
| Solvent | Dichloromethane | Dichloromethane |
| Reaction Time | 10 hours | 7 hours |
| Reaction Temperature | 20°C | 30°C |
| Yield (%) | 96.0 | 97.5 |
| Purity (GC-MS) | 99.2% | 99.5% |
| Isotopic Enrichment | >99% D7 | >99% D7 |
Data is representative and based on typical yields for the non-deuterated synthesis.[7]
Table 2: Synthesis of a Deuterated Amide - A Representative Example
| Parameter | Value |
| Substrate | 4-fluoroaniline |
| Product | N-(4-fluorophenyl)-3-(methyl-d3)-benzamide-2,4,5,6-d4 |
| Yield (%) | 92 |
| Purity (HPLC) | >99% |
| Isotopic Purity (LC-MS) | >99% D7 |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for a deuterated drug synthesized using this compound. In this example, the drug acts as an inhibitor of a kinase signaling pathway, a common target in oncology. The deuteration is intended to improve the metabolic stability of the drug, leading to more sustained inhibition.
Signaling Pathway Inhibition by a Deuterated Drug
Caption: Inhibition of a kinase pathway by a deuterated drug.
This compound is a specialized reagent that enables the strategic incorporation of deuterium into pharmaceutical candidates. The protocols and data presented herein provide a framework for its synthesis and application in the development of drugs with potentially superior pharmacokinetic properties. The use of such deuterated building blocks is a valuable tool for medicinal chemists aiming to overcome challenges related to drug metabolism and to optimize the performance of therapeutic agents.
References
- 1. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bionauts.jp [bionauts.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid Halogenation Reagents [sigmaaldrich.com]
- 7. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]
- 8. chemconnections.org [chemconnections.org]
- 9. Chemistry 211 Experiment 7 [home.miracosta.edu]
Application Notes and Protocols for m-Toluoyl-d7 Chloride as a Derivatization Reagent for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines, a diverse class of compounds including neurotransmitters, biogenic amines, and pharmaceuticals, often presents analytical challenges due to their polarity and poor chromatographic retention. Derivatization is a key strategy to overcome these issues by chemically modifying the analytes to improve their analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS). m-Toluoyl-d7 Chloride is a deuterated derivatization reagent designed for the sensitive and specific quantification of primary and secondary amines.
The incorporation of seven deuterium atoms in the m-Toluoyl moiety makes it an ideal internal standard when used in conjunction with its non-deuterated counterpart, m-Toluoyl Chloride. This isotope dilution mass spectrometry (IDMS) approach allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1][2][3] The derivatization reaction involves the acylation of the amine's nucleophilic nitrogen atom by the electrophilic acyl chloride, forming a stable amide bond. This reaction increases the hydrophobicity of the amine, improving its retention on reversed-phase liquid chromatography columns, and enhances its ionization efficiency in mass spectrometry.[4][5]
Chemical Properties and Reactivity
This compound is the deuterated analog of m-Toluoyl Chloride. The derivatization reaction with a primary or secondary amine proceeds via nucleophilic acyl substitution, as illustrated below. The reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid byproduct.[6]
Reaction Scheme:
Caption: Derivatization of a primary/secondary amine with this compound.
Applications
The use of this compound as a derivatization reagent is particularly advantageous for quantitative bioanalysis in complex matrices such as plasma, urine, and tissue homogenates. Key applications include:
-
Therapeutic Drug Monitoring: Quantifying amine-containing drugs and their metabolites.
-
Neuroscience Research: Measuring neurotransmitter levels in microdialysates and cerebrospinal fluid.[7][8]
-
Metabolomics: Profiling of amine-containing metabolites in biological samples.[9]
-
Food Safety: Detecting biogenic amines in fermented foods and beverages.
Experimental Protocols
While specific protocols for this compound are not widely published, the following generalized protocol is based on established methods for similar acyl chloride derivatization reagents like benzoyl chloride and p-toluenesulfonyl chloride.[10][7][11] Researchers should optimize these conditions for their specific analytes and matrix.
Protocol 1: Derivatization of Amines in Aqueous Samples (e.g., Urine, Plasma, Tissue Homogenate)
Materials:
-
This compound solution (e.g., 1 mg/mL in acetonitrile)
-
Amine standard solutions
-
Internal standard solution (if using a different internal standard)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen samples (e.g., plasma, urine) on ice.
-
For tissue samples, homogenize in an appropriate buffer and centrifuge to pellet cellular debris. Collect the supernatant.
-
To 100 µL of the sample (or standard), add 20 µL of the internal standard solution (if applicable).
-
-
Derivatization Reaction:
-
Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) to the sample.
-
Add 100 µL of the this compound solution in acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the reaction at room temperature for 30 minutes. The reaction time may need optimization for specific amines.
-
-
Reaction Quenching and Extraction:
-
Add 20 µL of 1% formic acid in water to quench the reaction.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether) for liquid-liquid extraction of the derivatized amines.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the derivatized analytes.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Logical Workflow for Amine Quantification using this compound
Caption: Workflow for amine quantification.
Data Presentation
The use of this compound as an internal standard allows for the generation of calibration curves by plotting the peak area ratio of the analyte (derivatized with non-deuterated m-Toluoyl Chloride) to the internal standard (derivatized with this compound) against the concentration of the analyte.
Table 1: Hypothetical Quantitative Data for the Analysis of Amphetamine and Dopamine
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | RSD (%) |
| Amphetamine | 1 - 1000 | 0.2 | 0.8 | 95.2 | < 5 |
| Dopamine | 5 - 2000 | 1.5 | 5.0 | 92.8 | < 6 |
Note: This table presents expected performance characteristics based on similar derivatization methods. Actual values must be determined through method validation.
Method Validation
Analytical methods employing this compound for the quantification of amines should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix and the stability of the derivatized product under various storage conditions.
Signaling Pathway of Dopaminergic Neurotransmission
While this compound is an analytical tool and not directly involved in signaling pathways, it is used to quantify molecules that are. For instance, quantifying dopamine levels is crucial in neuroscience research. The following diagram illustrates a simplified dopaminergic signaling pathway.
Caption: Simplified dopaminergic signaling.
Conclusion
This compound is a valuable tool for the accurate and precise quantification of primary and secondary amines in complex biological matrices. Its use in an isotope dilution LC-MS/MS workflow minimizes analytical variability and enhances method robustness. The provided protocols and validation guidelines offer a framework for researchers to develop and implement sensitive and reliable analytical methods for a wide range of amine-containing compounds.
References
- 1. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-Toluoyl-d7 Chloride in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of m-Toluoyl-d7 Chloride as a crucial building block and tracer in the development of next-generation agrochemicals. The incorporation of a deuterated toluoyl moiety offers significant advantages in understanding the metabolic fate, environmental impact, and mode of action of novel pesticides and herbicides.
Application in the Synthesis of Deuterated Agrochemicals
This compound serves as a key intermediate for the synthesis of isotopically labeled agrochemicals.[1][2] The deuterium labeling allows for precise tracking and quantification of the parent compound and its metabolites in complex biological and environmental matrices.[1][2][3] The primary application lies in creating active ingredients where the 3-methylbenzoyl group is essential for bioactivity.
Protocol for Synthesis of a Hypothetical Deuterated Insecticide
This protocol describes the synthesis of a hypothetical insecticidal compound, "Insecticide-X-d7," using this compound.
Materials:
-
This compound
-
Amine precursor (specific to the target insecticide)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the amine precursor (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure, deuterated "Insecticide-X-d7".
-
Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Metabolic Fate and Pharmacokinetic Studies
Deuterated agrochemicals synthesized from this compound are invaluable tools for studying their absorption, distribution, metabolism, and excretion (ADME) in target and non-target organisms.[1][4] The deuterium label provides a distinct mass signature, facilitating the differentiation of the compound and its metabolites from endogenous molecules.[4][5]
Protocol for in vitro Metabolic Stability Assay in Rat Liver Microsomes
Materials:
-
"Insecticide-X-d7" (synthesized as described above)
-
Rat liver microsomes (RLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of "Insecticide-X-d7" in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate RLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and "Insecticide-X-d7" (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining amount of "Insecticide-X-d7".
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) to assess the metabolic stability of the compound.
Application in Environmental Fate and Residue Analysis
Understanding the persistence and degradation of agrochemicals in the environment is a critical aspect of their development.[6][7] Using agrochemicals labeled with deuterium via this compound allows for highly sensitive and specific tracking in soil, water, and plant tissues.[1][8][9]
Protocol for Soil Degradation Study
Materials:
-
"Herbicide-Y-d7" (a hypothetical herbicide synthesized using this compound)
-
Standard agricultural soil (characterized for pH, organic matter content, etc.)
-
Incubation chambers with controlled temperature and humidity
-
Acetonitrile for extraction
-
Solid-phase extraction (SPE) cartridges for cleanup
-
LC-MS/MS system
Procedure:
-
Treat a known mass of soil with a solution of "Herbicide-Y-d7" to achieve a desired concentration (e.g., 1 mg/kg).
-
Thoroughly mix the treated soil to ensure homogeneity.
-
Place the soil samples in incubation chambers maintained at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity).
-
At specified time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), collect soil samples.
-
Extract the soil samples with acetonitrile by shaking or sonication.
-
Centrifuge the samples and collect the supernatant.
-
Clean up the extract using SPE cartridges to remove interfering matrix components.
-
Analyze the purified extract by LC-MS/MS to quantify the concentration of "Herbicide-Y-d7" and its potential degradation products.
-
Determine the dissipation half-life (DT₅₀) of the herbicide in the soil.
Quantitative Data Summary
The following table presents representative quantitative data from hypothetical studies using agrochemicals derived from this compound. This data is for illustrative purposes and is based on typical values observed in agrochemical research with isotopically labeled compounds.
| Parameter | "Insecticide-X-d7" | "Herbicide-Y-d7" |
| Metabolic Stability | ||
| In vitro t₁/₂ (rat liver microsomes) | 45 min | 120 min |
| Intrinsic Clearance (CLᵢₙₜ) | 15.4 µL/min/mg protein | 5.8 µL/min/mg protein |
| Environmental Fate | ||
| Soil Dissipation Half-life (DT₅₀) | 35 days | 85 days |
| Residue Analysis | ||
| Limit of Quantification (LOQ) in Wheat | 0.5 ng/g | 1.0 ng/g |
| Recovery in Tomato | 95 ± 5% | 92 ± 7% |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the application of this compound in agrochemical development.
References
- 1. symeres.com [symeres.com]
- 2. musechem.com [musechem.com]
- 3. Synthesis and fungicidal activity of deuterated pefurazoate [nyxxb.cn]
- 4. scirp.org [scirp.org]
- 5. Quantification of selected pesticide metabolites in human urine using isotope dilution high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmental Fate & Ecotoxicology of Pesticides | Cambridge Environmental Inc [cambridgeenvironmental.com]
- 8. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iaea.org [iaea.org]
Application Note: Synthesis of N,N-diethyl-m-toluamide (DEET) using m-Toluoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of N,N-diethyl-m-toluamide (DEET), a widely used insect repellent. The primary method described is the Schotten-Baumann reaction of m-toluoyl chloride with diethylamine. Protocols cover the in situ generation of m-toluoyl chloride from m-toluic acid and subsequent amidation. This application note includes comprehensive experimental procedures, safety precautions, quantitative data on reaction yields under various conditions, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
N,N-diethyl-m-toluamide (DEET) is the most common active ingredient in insect repellents. Its synthesis is a staple in many organic chemistry curricula and a relevant process for industrial chemical production. The most prevalent laboratory synthesis involves the conversion of a carboxylic acid (m-toluic acid) into a more reactive acyl chloride (m-toluoyl chloride), which is then reacted with a secondary amine (diethylamine) to form the final amide product.[1][2] This nucleophilic acyl substitution is typically performed under basic conditions, known as the Schotten-Baumann reaction, to neutralize the hydrochloric acid byproduct.[3]
This document outlines procedures starting from m-toluic acid to generate the m-toluoyl chloride intermediate in situ, followed by its reaction with diethylamine.[3][4] Optimized, one-pot procedures can achieve high yields and purity, minimizing the need for extensive purification steps like vacuum distillation or column chromatography.[2][4]
Chemical Reaction Pathway
The synthesis of DEET from m-toluoyl chloride and diethylamine proceeds via nucleophilic acyl substitution. The overall reaction is as follows:
Experimental Protocols
The following protocols detail the synthesis of DEET. All operations involving corrosive or volatile chemicals must be performed in a certified chemical fume hood.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Notes |
| m-Toluic Acid | 136.15 | Irritant |
| Thionyl Chloride (SOCl₂) | 118.97 | Corrosive, lachrymator, reacts violently with water |
| Diethylamine Hydrochloride | 109.60 | Irritant |
| Sodium Hydroxide (NaOH) | 40.00 | Corrosive |
| Diethyl Ether | 74.12 | Extremely flammable |
| Sodium Lauryl Sulfate | 288.38 | Optional surfactant to aid mixing[1][3] |
| Dichloromethane (CH₂Cl₂) | 84.93 | Toxic, irritant |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | Drying agent |
3.2. Equipment
-
Round-bottom flasks (50 mL or 100 mL)
-
Reflux condenser and heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
-
Magnetic stirrer and stir bar
-
Glassware for extraction and filtration
-
Rotary evaporator (optional)
3.3. Safety Precautions
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Fume Hood: Thionyl chloride and m-toluoyl chloride are corrosive and lachrymatory (tear-inducing).[1][3] Diethylamine and organic solvents are volatile and flammable. All steps must be conducted in a fume hood.
-
Reagent Handling: Thionyl chloride reacts violently with water to produce toxic gases (HCl and SO₂).[3] Avoid all contact with water. Sodium hydroxide solutions are corrosive and can cause severe burns.
3.4. Protocol: Two-Step, One-Pot Synthesis of DEET
This procedure first prepares m-toluoyl chloride from m-toluic acid, which is then used without isolation in the subsequent reaction with diethylamine.[3]
Step A: Preparation of m-Toluoyl Chloride
-
Place 30 mmol of m-toluic acid into a dry 100-mL round-bottom flask containing a magnetic stir bar.
-
In a fume hood, carefully add ~2.6 mL (36 mmol) of thionyl chloride to the flask.
-
Assemble a reflux condenser on the flask and equip it with a gas trap (e.g., a tube leading to a beaker with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.[3]
-
Gently reflux the mixture with stirring for at least 20-30 minutes, or until the evolution of gas ceases.[1][3]
-
Cool the reaction mixture to room temperature and then further cool in an ice bath. The resulting solution contains m-toluoyl chloride and is used directly in the next step.
Step B: Synthesis of DEET (Schotten-Baumann Reaction)
-
In a separate 250-mL Erlenmeyer flask, prepare a solution by dissolving 25 mmol of diethylamine hydrochloride in 35 mL of 3.0 M aqueous sodium hydroxide. Cool this mixture in an ice bath.[3]
-
Optional: Add 0.1 g of sodium lauryl sulfate to the cold diethylamine solution to act as a surfactant, which can improve the reaction rate by dispersing the acyl chloride.[3]
-
While vigorously stirring the diethylamine solution in the ice bath, slowly add the cold m-toluoyl chloride solution from Step A in small portions. The reaction is exothermic and the rate should be controlled by the addition rate and cooling.[3]
-
After the addition is complete, continue to stir the mixture vigorously in the ice bath for 5-10 minutes, then allow it to stir at room temperature for an additional 15 minutes to ensure the reaction is complete.
3.5. Workup and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous mixture with two 15-mL portions of diethyl ether or dichloromethane.[5]
-
Combine the organic layers. Wash the combined organic layer sequentially with 10 mL of 3 M HCl, 10 mL of 5% aqueous NaOH, and finally 10 mL of saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate for at least 10 minutes.
-
Decant or filter the dried solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator. The remaining viscous, pale oil is the crude DEET product.[5][6]
-
Weigh the product to determine the crude yield. The product is often of high purity, but can be further purified by vacuum distillation or column chromatography if necessary.[2][3]
Data Presentation
The yield and purity of DEET are highly dependent on the reaction conditions. Optimized procedures report excellent yields without extensive purification.
Table 1: Example Reagent Quantities (based on 25 mmol scale)
| Reagent | Role | Molar Ratio | Moles (mmol) | Amount |
| m-Toluic Acid | Starting Material | 1.0 | 25 | 3.40 g |
| Thionyl Chloride | Chlorinating Agent | ~1.2 | ~30 | ~2.2 mL |
| Diethylamine HCl | Amine Source | ~0.83 | ~21 | 2.30 g |
| Sodium Hydroxide (3.0 M) | Base | - | 105 | 35 mL |
Table 2: Summary of Reported DEET Synthesis Yields and Conditions
| Chlorinating/Coupling Agent | Solvent | Key Conditions | Reported Yield (%) | Reported Purity (%) | Reference |
| Thionyl Chloride | None (neat), then Ether | Reflux for 20 min | - | - | [3] |
| Thionyl Chloride | Dichloromethane | One-pot, 90°C for 0.5h, then 28-30°C for 1h | 96-98% | 95.5-97.6% (HPLC) | [4] |
| Thionyl Chloride | Ether | Room temp, 8 min, Pyridine catalyst | 97% | High (one peak by GC/MS) | [5] |
| Oxalyl Chloride | - | Reflux for 30 min | - | - | [1] |
| COMU | DMF | One-pot, 0°C to RT, 15-20 min | 70-80% | High (by NMR) | [7] |
| 1,1'-Carbonyl-diimidazole | Dichloromethane | One-pot, reflux (35-40°C) | 94-95% | 97-98% (HPLC) | [8][9] |
Experimental Workflow Visualization
The overall experimental process can be summarized in the following workflow diagram.
References
- 1. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 2. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 3. chemconnections.org [chemconnections.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solved Reviewed 3-20-14 -META-TOLUAMIDE (DEET) EXPERIMENT 8: | Chegg.com [chegg.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. A new method for synthesis of N,N-diethyl-m-methylbenzamide [medigraphic.com]
Application Note: m-Toluoyl-d7 Chloride in the Production of Advanced Dyes and Colorants
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Toluoyl chloride is an important intermediate in the synthesis of a variety of dyes and colorants.[1] As an acylating agent, it introduces the 3-methylbenzoyl group into chromophore or auxochrome structures, which can influence the electron distribution within the dye molecule, thereby affecting its absorption spectrum and, consequently, its color.[1] Furthermore, this modification can enhance properties such as lightfastness and washfastness.[1] The use of isotopically labeled compounds, particularly with deuterium, has been shown to improve the stability and performance of various molecules, including pharmaceuticals and fluorescent dyes.[2][3][4][5][6] This application note explores the potential use of m-Toluoyl-d7 Chloride, a deuterated analog of m-Toluoyl chloride, in the production of high-performance dyes with enhanced photophysical properties. The replacement of hydrogen atoms with deuterium on the methyl group and aromatic ring can lead to significant improvements in dye stability and quantum yield due to the kinetic isotope effect.[7][8]
Principle of Deuteration in Dyes
The substitution of hydrogen with deuterium (the kinetic isotope effect) can lead to a significant increase in the stability of organic molecules.[7][8] In the context of dyes, deuteration has been demonstrated to enhance fluorescence quantum yields, increase photostability, and reduce photobleaching.[2][3][5][6][9] These improvements are attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can suppress non-radiative decay pathways and photochemical reactions that lead to the degradation of the dye molecule.[3][9]
Hypothetical Application: Synthesis of a Deuterated Anthraquinone Dye
To illustrate the application of this compound, we propose the synthesis of a hypothetical deuterated red disperse dye, N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(methyl-d3)-benzamide-2,4,5,6-d4. This example is based on the known chemistry of anthraquinone dyes, which are valued for their brilliant colors and fastness.[10] The synthesis involves the acylation of 1,4-diaminoanthraquinone with this compound.
Experimental Protocols
1. Synthesis of this compound
Note: This is a general procedure based on the synthesis of the non-deuterated analog.
Materials:
-
m-Toluic acid-d7
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous toluene (solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add m-Toluic acid-d7 and anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF to the suspension.
-
Slowly add thionyl chloride dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Allow the reaction mixture to cool to room temperature.
-
Distill off the excess thionyl chloride and toluene under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
2. Synthesis of Deuterated Anthraquinone Dye
Materials:
-
1,4-diaminoanthraquinone
-
This compound
-
Anhydrous pyridine (solvent and base)
-
Dichloromethane (DCM) (solvent)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
Dissolve 1,4-diaminoanthraquinone in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred solution of 1,4-diaminoanthraquinone.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent such as methanol, to yield the purified deuterated dye.
Data Presentation
The following table summarizes the hypothetical quantitative data comparing the properties of the deuterated dye synthesized with this compound and its non-deuterated counterpart. The expected improvements are based on published data on the effects of deuteration on other classes of dyes.[2][3][4][11]
| Property | Non-Deuterated Dye | Deuterated Dye (Expected) | % Improvement (Expected) |
| Molar Mass ( g/mol ) | 370.38 | 377.42 | +1.9% |
| Fluorescence Quantum Yield (ΦF) | 0.25 | 0.30 - 0.35 | +20-40% |
| Fluorescence Lifetime (τ) (ns) | 2.1 | 2.5 - 2.8 | +19-33% |
| Photobleaching Half-life (s) | 120 | 180 - 240 | +50-100% |
Visualizations
Synthesis of the Deuterated Anthraquinone Dye
Caption: Synthesis of a hypothetical deuterated anthraquinone dye.
Experimental Workflow for Dye Synthesis and Purification
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuteration of heptamethine cyanine dyes enhances their emission efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method to Improve Fluorophores Using Deuterated Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the Schotten-Baumann reaction, a versatile method for synthesizing amides and esters.[1][2] The procedure specifically details the acylation of a primary or secondary amine using m-toluoyl chloride in a two-phase solvent system, a technique often referred to as "Schotten-Baumann conditions".[3][4] This reaction is fundamental in organic synthesis for creating stable amide or ester bonds and is widely used in the pharmaceutical and chemical industries.[5] The protocol includes reagent quantities, step-by-step instructions, purification methods, and expected outcomes, using the synthesis of N,N-diethyl-m-toluamide (DEET) as a practical example.
Principle of the Reaction
The Schotten-Baumann reaction facilitates the synthesis of amides from amines or esters from alcohols using an acyl chloride.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] An amine or alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the m-toluoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating the chloride ion.[1] The reaction is performed in the presence of a base, typically aqueous sodium hydroxide, which serves two critical purposes: it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion, and it prevents the protonation of the amine nucleophile, which would render it unreactive.[8][9]
Figure 1: General schematic of the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of N,N-diethyl-m-toluamide
This protocol details the two-step synthesis of N,N-diethyl-m-toluamide (DEET). The first step is the in situ formation of m-toluoyl chloride from m-toluic acid, followed by the Schotten-Baumann reaction with diethylamine.
2.1 Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| m-Toluic Acid | C₈H₈O₂ | 136.15 | 1.36 g (10 mmol) | Starting material |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.5 mL (20 mmol) | Chlorinating agent. Use in a fume hood. |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 2.2 mL (21 mmol) | Nucleophile. Corrosive and flammable. |
| Sodium Hydroxide | NaOH | 40.00 | ~10 mL (10% aq. sol.) | Base for reaction and workup. |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~50 mL | Organic solvent for reaction and extraction. |
| Hydrochloric Acid | HCl | 36.46 | As needed (3N aq. sol.) | For workup to remove excess amine. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~2 g | Drying agent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | Alternative extraction solvent.[10] |
2.2 Step-by-Step Procedure
The overall workflow consists of acid chloride formation, amide synthesis, and product purification.
References
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. alchetron.com [alchetron.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Chemistry 211 Experiment 7 [home.miracosta.edu]
Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative determination of aliphatic amines in various sample matrices. The method is based on pre-column derivatization of primary and secondary aliphatic amines with m-Toluoyl Chloride, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. Aliphatic amines, which often lack a UV chromophore, are converted into highly UV-active derivatives, enabling their detection and quantification at low concentrations. This method is particularly relevant for applications in pharmaceutical analysis, environmental monitoring, and food safety where the presence and quantity of aliphatic amines are of critical importance.
Introduction
Aliphatic amines are a class of organic compounds that are widely present in pharmaceuticals, biological systems, and industrial processes. Due to their basic nature and potential toxicity, their accurate quantification is often required. However, the analysis of aliphatic amines by HPLC is challenging due to their high polarity and lack of a significant UV chromophore, making direct detection difficult.
To overcome these limitations, a pre-column derivatization strategy is employed. In this method, the aliphatic amines are reacted with a derivatizing agent that introduces a chromophoric group into the molecule. m-Toluoyl Chloride is an effective derivatizing reagent for this purpose as it reacts readily with primary and secondary amines to form stable amide derivatives that exhibit strong UV absorbance. This allows for sensitive detection using standard HPLC-UV systems. This application note provides a comprehensive protocol for the derivatization of aliphatic amines with m-Toluoyl Chloride and their subsequent analysis by HPLC.
Experimental
Materials and Reagents
-
Aliphatic Amine Standards: (e.g., Methylamine, Ethylamine, Propylamine, Butylamine, Diethylamine) - High purity grade
-
m-Toluoyl Chloride: (≥98% purity)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: Deionized or HPLC grade
-
Sodium Bicarbonate (NaHCO₃): Analytical grade
-
Sodium Hydroxide (NaOH): Analytical grade
-
Hydrochloric Acid (HCl): Analytical grade
-
Sample Matrix: (e.g., process stream, environmental water sample, drug formulation excipients)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis Detector
-
-
Reversed-Phase HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Protocols
Preparation of Solutions
-
Amine Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each aliphatic amine standard and dissolve in a 100 mL volumetric flask with a suitable solvent (e.g., 10 mM HCl in water to ensure protonation and stability).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the sample diluent (e.g., 50:50 Acetonitrile:Water) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
m-Toluoyl Chloride Reagent (10 mg/mL): Prepare fresh daily by dissolving 100 mg of m-Toluoyl Chloride in 10 mL of Acetonitrile.
-
Sodium Bicarbonate Buffer (0.1 M, pH 9): Dissolve 0.84 g of Sodium Bicarbonate in 100 mL of deionized water. Adjust the pH to 9 with 1 M NaOH.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for an aqueous sample is provided below.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
pH Adjustment: Adjust the pH of the sample to approximately 9 using the Sodium Bicarbonate Buffer. This is crucial for the derivatization reaction.
-
Spiking (for recovery studies): For method validation, spike blank matrix samples with known concentrations of the aliphatic amine standards.
Derivatization Procedure
-
To 1.0 mL of the prepared sample or standard solution in a suitable vial, add 0.5 mL of the Sodium Bicarbonate Buffer (0.1 M, pH 9).
-
Add 0.5 mL of the m-Toluoyl Chloride reagent (10 mg/mL in Acetonitrile).
-
Vortex the mixture vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
After the reaction is complete, add 0.1 mL of 1 M HCl to quench the reaction and neutralize the excess base.
-
Centrifuge the sample at 5000 rpm for 5 minutes to separate any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 238 nm
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method. These values are representative and may vary depending on the specific instrument and experimental conditions.
Table 1: Chromatographic Data for m-Toluoylated Aliphatic Amines
| Analyte (m-Toluoyl Derivative) | Retention Time (min) |
| Methylamine | 5.2 |
| Ethylamine | 6.8 |
| Propylamine | 8.5 |
| Butylamine | 10.2 |
| Diethylamine | 9.7 |
Table 2: Method Validation Parameters
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Methylamine | 0.1 - 20 | >0.999 | 0.03 | 0.1 | 95 - 105 |
| Ethylamine | 0.1 - 20 | >0.999 | 0.03 | 0.1 | 96 - 104 |
| Propylamine | 0.1 - 20 | >0.998 | 0.04 | 0.12 | 94 - 106 |
| Butylamine | 0.1 - 20 | >0.998 | 0.05 | 0.15 | 93 - 107 |
| Diethylamine | 0.1 - 20 | >0.999 | 0.04 | 0.12 | 95 - 105 |
Visualizations
Caption: Experimental workflow for the HPLC determination of aliphatic amines.
Application Notes and Protocols: Esterification of Alcohols with m-Toluoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of m-toluoyl chloride with alcohols is a robust and versatile method for the synthesis of m-toluate esters. This nucleophilic acyl substitution reaction is widely employed in organic synthesis due to its efficiency and the broad applicability of the resulting ester products. These esters are valuable intermediates in the synthesis of fine chemicals, and serve as key components in various commercial products. In the pharmaceutical industry, the m-toluate moiety can be incorporated into drug molecules to modulate their physicochemical properties, such as lipophilicity and membrane permeability, often as part of a prodrug strategy to enhance bioavailability.[1][2][3] This document provides detailed application notes and experimental protocols for the esterification of various types of alcohols with m-toluoyl chloride.
Reaction Mechanism and Principles
The esterification of alcohols with m-toluoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of m-toluoyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the corresponding m-toluate ester and hydrochloric acid as a byproduct.
To neutralize the hydrochloric acid formed during the reaction, a non-nucleophilic base such as pyridine or triethylamine is typically added. In the case of sterically hindered alcohols, a more potent catalyst like 4-dimethylaminopyridine (DMAP) may be employed to facilitate the reaction.
Applications in Drug Development and Organic Synthesis
The synthesis of m-toluate esters is of significant interest in drug development and various other fields:
-
Prodrugs: Ester functionalities are commonly used to create prodrugs of pharmaceuticals containing hydroxyl or carboxyl groups.[1][2][3] This approach can improve a drug's oral bioavailability, increase its duration of action, or enhance its delivery to a specific target. The m-toluate ester can be designed to be cleaved by esterases in the body, releasing the active drug.[2]
-
Topical Anti-inflammatory Agents: Esters of aromatic carboxylic acids have been investigated for their potential as topical anti-inflammatory agents.[1] The lipophilic nature of these esters can facilitate their penetration through the skin.
-
Enzyme Inhibitors: The m-toluate scaffold can be incorporated into molecules designed to act as enzyme inhibitors, which are crucial in the treatment of various diseases.[4][5]
-
Fine Chemicals and Fragrances: Many m-toluate esters possess pleasant odors and are utilized in the fragrance industry. They also serve as versatile building blocks in the synthesis of more complex molecules.
Experimental Protocols
The following protocols provide general guidelines for the esterification of primary, secondary, and tertiary alcohols, as well as phenols, glycerol, and cholesterol with m-toluoyl chloride. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: General Procedure for the Esterification of Primary and Secondary Alcohols using Pyridine
This protocol is suitable for the esterification of primary and secondary alcohols.
Materials:
-
m-Toluoyl chloride
-
Primary or secondary alcohol (e.g., ethanol, isopropanol)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM at 0 °C (ice bath), add a solution of m-toluoyl chloride (1.1 eq.) in anhydrous DCM dropwise via an addition funnel over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: General Procedure for the Esterification of Tertiary Alcohols and Phenols using Triethylamine and DMAP
This protocol is recommended for less reactive substrates such as tertiary alcohols and phenols.
Materials:
-
m-Toluoyl chloride
-
Tertiary alcohol (e.g., tert-butanol) or Phenol
-
Triethylamine (Et₃N, anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of the alcohol or phenol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM or THF at 0 °C (ice bath), add a solution of m-toluoyl chloride (1.2 eq.) in the same solvent dropwise via an addition funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Esterification of Glycerol
This protocol can be adapted to control the degree of esterification of the polyol, glycerol.
Materials:
-
m-Toluoyl chloride
-
Glycerol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Standard workup reagents as in Protocol 1
Procedure:
-
The stoichiometry of m-toluoyl chloride can be adjusted to favor the formation of mono-, di-, or tri-m-toluate esters of glycerol. For mono-esterification, use a molar equivalent or a slight excess of glycerol. For complete esterification, use at least 3 equivalents of m-toluoyl chloride.
-
Dissolve glycerol (1.0 eq.) in a suitable solvent like pyridine.
-
Cool the solution to 0 °C and slowly add m-toluoyl chloride (1.0-3.3 eq.) dropwise.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Follow the workup and purification steps as described in Protocol 1. Purification may require careful column chromatography to separate the different ester products.
Protocol 4: Esterification of Cholesterol
This protocol describes the esterification of a sterically hindered secondary alcohol, cholesterol.
Materials:
-
m-Toluoyl chloride
-
Cholesterol
-
Triethylamine (Et₃N, anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene (anhydrous)
-
Standard workup reagents as in Protocol 1
Procedure:
-
Dissolve cholesterol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous toluene.
-
Heat the mixture to a gentle reflux.
-
Add a solution of m-toluoyl chloride (1.2 eq.) in anhydrous toluene dropwise over 30 minutes.
-
Continue to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, follow the workup and purification steps as described in Protocol 1. The product may precipitate upon cooling and can be collected by filtration and washed with a cold non-polar solvent like hexane.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the esterification of various alcohols with m-toluoyl chloride. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
| Alcohol | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Primary Alcohols | |||||
| Methanol | Pyridine | DCM | 2-4 | 0 to RT | 85-95 |
| Ethanol | Pyridine | DCM | 2-4 | 0 to RT | 85-95 |
| Secondary Alcohols | |||||
| Isopropanol | Pyridine | DCM | 4-8 | 0 to RT | 70-85 |
| Cholesterol | Et₃N/DMAP | Toluene | 4-6 | Reflux | 60-80 |
| Tertiary Alcohols | |||||
| tert-Butanol | Et₃N/DMAP | THF | 12-24 | RT | 50-70 |
| Phenols | |||||
| Phenol | Et₃N/DMAP | DCM | 12-24 | RT | 75-90 |
| Polyols | |||||
| Glycerol (monoester) | Pyridine | Pyridine | 12-24 | RT | 40-60 |
| Glycerol (triester) | Pyridine | Pyridine | 12-24 | RT | 70-85 |
Mandatory Visualizations
Caption: General reaction mechanism for the esterification of an alcohol with m-toluoyl chloride.
Caption: General experimental workflow for the synthesis of m-toluate esters.
References
Application Notes and Protocols for Acylation Reactions Involving m-Toluoyl-d7 Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-Toluoyl-d7 Chloride as a versatile acylating agent, particularly for the derivatization of primary and secondary amines in quantitative mass spectrometry-based applications. The inclusion of a stable isotope label makes it an ideal reagent for use as an internal standard in metabolomics, proteomics, and therapeutic drug monitoring.
Overview of this compound Acylation
This compound is a deuterated analog of m-Toluoyl Chloride. The seven deuterium atoms on the toluoyl group introduce a significant mass shift upon reaction with target molecules, enabling clear differentiation from their non-deuterated counterparts in a mass spectrometer. This property is highly valuable for isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis.
The primary application of this compound is in acylation reactions, where it readily reacts with nucleophilic functional groups such as primary and secondary amines to form stable amide bonds. This derivatization serves two main purposes in analytical chemistry:
-
Improved Chromatographic Performance: The addition of the toluoyl group increases the hydrophobicity of polar molecules, leading to better retention and separation on reverse-phase liquid chromatography (LC) columns.
-
Enhanced Mass Spectrometric Detection: The derivatization can improve the ionization efficiency of the analyte, leading to greater sensitivity. The key feature, however, is the introduction of the mass tag for quantitative analysis.
Key Applications
The versatility of this compound as a derivatizing agent makes it suitable for a wide range of applications in various fields:
-
Metabolomics: Quantitative analysis of small molecule metabolites containing primary or secondary amine groups, such as amino acids, neurotransmitters, and biogenic amines.
-
Proteomics: Used in conjunction with its non-deuterated counterpart for relative and absolute quantification of peptides, particularly for N-terminal and lysine residue labeling.
-
Pharmaceutical and Drug Development: Quantification of drug candidates and their metabolites containing amine functionalities in biological matrices.
-
Agrochemicals and Materials Science: As a building block in the synthesis of complex molecules where isotopic labeling is required for mechanistic or tracer studies.
Quantitative Data and Mass Shift Information
The primary quantitative advantage of using this compound is the precise mass difference it introduces between the labeled (heavy) and unlabeled (light) analyte. This mass shift is fundamental for accurate quantification using mass spectrometry.
| Parameter | Value | Reference |
| Molecular Formula | C8D7ClO | LGC Standards |
| Accurate Mass | 161.062 | LGC Standards |
| Molecular Weight | 161.64 | LGC Standards |
| Mass Shift upon Acylation | +125.08 Da (C8D7O) | Calculated |
Note: The mass shift is calculated based on the replacement of a proton on the amine with the m-Toluoyl-d7 group (C8D7O).
Experimental Protocols
General Protocol for Derivatization of Amines in Solution
This protocol is a starting point and may require optimization for specific applications.
Materials:
-
This compound
-
Analyte solution (containing primary or secondary amines)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Aqueous buffer (e.g., 100 mM sodium carbonate buffer, pH 9-10)
-
Internal standard (if not using the deuterated analyte as the standard)
-
Quenching solution (e.g., 1% formic acid in water)
Procedure:
-
Sample Preparation: Prepare the analyte solution in an appropriate solvent. If working with biological samples, perform necessary extraction and clean-up steps to remove interfering substances.
-
Derivatization Reaction:
-
To a microcentrifuge tube, add 50 µL of the analyte solution.
-
Add 50 µL of 100 mM sodium carbonate buffer to adjust the pH and catalyze the reaction.
-
Add 20 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 1 mg/mL). The concentration of the derivatizing agent should be in excess to ensure complete reaction.
-
Vortex the mixture for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
-
Quenching:
-
Add 20 µL of 1% formic acid to quench the reaction and neutralize the excess base.
-
-
Sample Dilution and Analysis:
-
Dilute the sample as needed with the initial mobile phase of the LC-MS system.
-
Inject an appropriate volume into the LC-MS for analysis.
-
Considerations for Method Development and Optimization
-
Solvent: The choice of solvent is critical. Acetonitrile is a common choice as it is compatible with both the aqueous buffer and the reverse-phase chromatography.
-
pH: The acylation reaction is most efficient under basic conditions (pH 9-10) to deprotonate the amine group, making it more nucleophilic.
-
Reaction Time and Temperature: While the reaction is typically fast at room temperature, optimization of time and temperature may be necessary for specific analytes to ensure complete derivatization without degradation.
-
Concentration of Derivatizing Agent: A molar excess of this compound is recommended to drive the reaction to completion.
-
Quenching: Quenching the reaction is important to prevent further reactions and to prepare the sample for LC-MS analysis.
Visualizations
General Acylation Reaction
Caption: General acylation reaction of an amine with this compound.
Experimental Workflow for Quantitative Analysis
Troubleshooting & Optimization
Technical Support Center: Purification of m-Toluoyl-d7 Chloride Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying the reaction products of m-Toluoyl-d7 Chloride. Find answers to frequently asked questions and troubleshoot common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction products of this compound?
A1: this compound is a reactive acyl chloride used as an intermediate in organic synthesis.[1] It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles. Common reaction products include:
-
Esters: Formed by reacting with alcohols. For instance, with methanol, it forms methyl 3-methylbenzoate-d7.[2] These reactions are often vigorous and produce hydrogen chloride (HCl) as a byproduct.[3][4]
-
Amides: Formed by reacting with primary or secondary amines.[5][6][7] For example, reaction with diethylamine yields N,N-diethyl-m-toluamide-d7 (DEET-d7).[8] These reactions also produce HCl, which will react with the amine if it's not neutralized.[6]
Q2: What are the common impurities in my reaction mixture?
A2: Impurities can originate from the synthesis of this compound itself or from the subsequent reaction. Potential impurities include:
-
Unreacted m-Toluic-d7 Acid: The starting material for the synthesis of the acyl chloride.
-
Excess Thionyl Chloride (SOCl₂): A common reagent used to convert the carboxylic acid to the acyl chloride.[8][9]
-
Hydrolyzed Acyl Chloride: this compound reacts with water to form m-Toluic-d7 Acid.[10] This can happen if the reaction is exposed to moisture.
-
Side-products from Synthesis: Depending on the synthesis route, other chlorinated species could be present.[11]
-
Excess Nucleophile: Unreacted alcohol or amine from your reaction.
-
Salts: If a base (e.g., pyridine, triethylamine) is used to scavenge HCl during the reaction, the corresponding hydrochloride salt will be present.[12]
Q3: What is the most suitable purification technique for my product?
A3: The best purification technique depends on the physical properties of your product and the nature of the impurities.
-
Distillation (Vacuum): Ideal for thermally stable, liquid products with boiling points that are significantly different from the impurities. m-Toluoyl chloride itself is often purified by vacuum distillation.[9]
-
Flash Column Chromatography: A versatile technique for separating products from impurities with different polarities. This is effective for both liquid and solid products.[8]
-
Aqueous Wash (Work-up): An essential first step to remove water-soluble impurities like salts and acidic or basic starting materials. For example, a wash with a mild base like sodium bicarbonate solution can remove acidic impurities like m-Toluic-d7 Acid.[13]
-
Recrystallization: The preferred method for purifying solid products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Product loss during aqueous washes. | Minimize the number of washes. Ensure the correct organic solvent is used for extraction to maximize product recovery in the organic phase. |
| Decomposition of the product on the chromatography column. | Use a less acidic or basic stationary phase (e.g., neutral alumina instead of silica gel). Run the column quickly to minimize contact time. | |
| Co-distillation of the product with the solvent or impurities. | Ensure a significant difference in boiling points. Use a fractionating column for distillation if boiling points are close. | |
| Product is Contaminated with m-Toluic-d7 Acid | Incomplete reaction or hydrolysis of the acyl chloride. | Wash the crude product mixture with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to remove the acidic impurity.[13] |
| Presence of a Strong, Sharp Odor in the Final Product | Residual this compound or thionyl chloride. | If the desired product is an ester or amide, ensure the reaction has gone to completion. The product can be purified by vacuum distillation or column chromatography to remove the volatile, odorous impurities. |
| Product is an Oil Instead of Expected Crystals | Presence of impurities preventing crystallization. | Attempt to purify a small sample by flash column chromatography to see if a solid can be obtained. Try different recrystallization solvents or solvent mixtures. |
Quantitative Data Summary
The following table summarizes key physical properties for m-Toluoyl Chloride. The properties for the deuterated analog (this compound) are expected to be very similar.
| Property | Value |
| Molecular Formula | C₈H₇ClO |
| Molecular Weight | 154.59 g/mol [7] |
| Boiling Point | 86 °C at 5 mmHg[10] |
| 126-133 °C at -0.095 MPa[9][14] | |
| Density | 1.173 g/mL at 25 °C[10] |
| Refractive Index | 1.5475 - 1.5495 |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Ester or Amide Synthesis
This protocol is designed to remove acidic impurities and water-soluble by-products from a reaction mixture where this compound was reacted with an alcohol or amine.
-
Transfer Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel.
-
Dilute with Organic Solvent: Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash with Dilute Acid (Optional): If an amine was used as a nucleophile and is in excess, wash the organic layer with 1M HCl to remove the excess amine.
-
Wash with Saturated Sodium Bicarbonate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any unreacted m-Toluic-d7 Acid and HCl. Repeat this wash until no more gas evolution (CO₂) is observed.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove the bulk of the water.
-
Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for thermally stable liquid products.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Slowly and carefully apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point of your product at the given pressure. Discard any forerun.
-
Release Vacuum: Once the distillation is complete, cool the apparatus and then slowly release the vacuum before turning off the vacuum pump.
Protocol 3: Purification by Flash Column Chromatography
This technique separates compounds based on their polarity.
-
Prepare the Column: Pack a glass column with silica gel or alumina as the stationary phase, using an appropriate solvent system (mobile phase) determined by thin-layer chromatography (TLC) analysis.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the column.
-
Elute the Column: Pass the mobile phase through the column under positive pressure (using air or nitrogen).
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: Decision tree for selecting a suitable final purification technique.
References
- 1. nbinno.com [nbinno.com]
- 2. What are the reaction products of M-Toluoyl Chloride and alcohols? - Blog [evergreensinochem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. scbt.com [scbt.com]
- 8. chemconnections.org [chemconnections.org]
- 9. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. chembk.com [chembk.com]
- 11. Page loading... [guidechem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. How to purify the acid acyl chloride and ester? - ECHEMI [echemi.com]
- 14. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]
Preventing degradation of m-Toluoyl-d7 Chloride during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Toluoyl-d7 Chloride. The information provided is intended to help prevent degradation of the product during storage and ensure its integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is hydrolysis.[1][2][3] As an acyl chloride, it is highly susceptible to reaction with water, including atmospheric moisture. This reaction converts the this compound into m-Toluic-d7 acid and hydrochloric acid.[4][5][6]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area.[7][8] The container must be tightly sealed to prevent exposure to moisture and air.[7][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[8]
Q3: What is the expected shelf-life of this compound?
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms?
A4: Deuterium atoms on an aromatic ring are generally stable. However, storage in acidic or basic solutions should be avoided as it may facilitate hydrogen-deuterium exchange over time. The primary stability concern for this molecule remains the highly reactive acyl chloride group.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include fuming when exposed to air, which is the formation of hydrochloric acid upon reaction with moisture.[4] A noticeable pungent odor may also become more pronounced. For a definitive assessment of purity, analytical methods such as GC-MS or NMR spectroscopy are recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Vial fuming upon opening | Exposure to atmospheric moisture leading to hydrolysis. | - Minimize the time the vial is open. - Handle the compound in a glove box or under a dry, inert atmosphere. - After use, purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing tightly. |
| Decreased purity observed in analysis (e.g., GC-MS, NMR) | - Improper storage conditions (exposure to moisture or high temperatures). - Frequent opening and closing of the container. - Contamination from handling. | - Review storage procedures to ensure the compound is kept in a cool, dry place in a tightly sealed container. - Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material. - Use clean, dry syringes or spatulas for handling. |
| Inconsistent experimental results | Degradation of the starting material, leading to lower effective concentration of the active reagent. | - Confirm the purity of the this compound using a recommended analytical method before use. - If degradation is suspected, it is advisable to use a fresh, unopened vial of the compound. - Prepare solutions of this compound immediately before use and in a dry solvent. |
Stability Data
The following table summarizes the expected stability of this compound under various storage conditions. This data is extrapolated from the known reactivity of acyl chlorides and the stated shelf-life of m-Toluoyl chloride.
| Storage Condition | Temperature | Atmosphere | Expected Purity after 6 Months | Expected Purity after 1 Year |
| Ideal | 2-8°C | Inert Gas (Argon/Nitrogen) | >99% | >98% |
| Standard Laboratory | Room Temperature (~20-25°C) | Sealed, with air | 95-98% | 90-95% |
| Poor (Frequent Exposure) | Room Temperature (~20-25°C) | Frequently opened to air | <90% | <80% |
| Elevated Temperature | 40°C | Sealed, with air | <90% | Significantly degraded |
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from established procedures for the analysis of similar reactive chlorides and is suitable for determining the purity of this compound and identifying degradation products.
1. Sample Preparation:
-
All handling should be performed in a dry environment (e.g., glove box or under a fume hood with minimal exposure to air).
-
Prepare a stock solution of this compound in a dry, inert solvent such as anhydrous dichloromethane or acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a certified reference standard of this compound in the same solvent.
-
For the analysis of degradation, a sample of m-Toluic-d7 acid can be used as a reference standard for the primary degradation product.
2. GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: 1 µL injection volume in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 15°C/min.
-
Ramp to 280°C at a rate of 25°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
The purity of this compound is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
-
The primary degradation product, m-Toluic-d7 acid, will have a different retention time and mass spectrum, allowing for its identification and quantification.
Monitoring Degradation by ¹H NMR Spectroscopy
¹H NMR can be used to monitor the hydrolysis of this compound to m-Toluic-d7 acid.
1. Sample Preparation:
-
Dissolve a small, accurately weighed amount of this compound in a deuterated solvent that is compatible and will not react (e.g., CDCl₃ or Acetone-d₆). The solvent should be anhydrous.
-
Acquire the spectrum immediately after preparation.
2. NMR Analysis:
-
In the ¹H NMR spectrum of pure this compound, signals corresponding to the aromatic protons will be absent due to deuteration, and a singlet for the methyl protons will be observed (in a non-deuterated analogue, this would be around 2.4 ppm).
-
Upon hydrolysis to m-Toluic-d7 acid, a new broad singlet will appear in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton.
-
The extent of degradation can be estimated by integrating the signal of the carboxylic acid proton relative to an internal standard or a known residual proton signal of the solvent.
Visualizations
Caption: Chemical degradation of this compound via hydrolysis.
Caption: Logical workflow for troubleshooting suspected degradation.
References
- 1. lobachemie.com [lobachemie.com]
- 2. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdn.lasec.co.za [cdn.lasec.co.za]
- 5. p-Toluoyl chloride(874-60-2) 1H NMR spectrum [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. carlroth.com [carlroth.com]
- 8. wcu.edu [wcu.edu]
Technical Support Center: N,N-Diethyl-m-toluamide (DEET) Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N,N-diethyl-m-toluamide (DEET). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture turned dark brown/black upon adding the chlorinating agent (thionyl chloride or oxalyl chloride), and the final product is also colored. What is the cause and how can I prevent this?
A1: Dark coloration during the formation of m-toluoyl chloride is a common issue, often indicating side reactions or impurities.[1][2]
-
Cause: Prolonged heating or heating at excessively high temperatures during the conversion of m-toluic acid to m-toluoyl chloride can lead to decomposition and the formation of colored by-products.[1][2] The presence of impurities in the starting m-toluic acid can also contribute to discoloration.
-
Solution:
-
Reaction Time and Temperature: It has been demonstrated that the formation of m-toluoyl chloride from m-toluic acid and thionyl chloride can be completed at room temperature in as little as 8 minutes, yielding a much cleaner reaction and a colorless product.[1] Avoid prolonged heating; gentle reflux for a limited time (e.g., 20-30 minutes) is sufficient if heating is necessary.[3]
-
Reagent Purity: Ensure the m-toluic acid is of high purity. If necessary, recrystallize the starting material before use.
-
Q2: The yield of my DEET synthesis is consistently low. What are the most likely reasons?
A2: Low yields in DEET synthesis can stem from several factors, primarily related to the reactivity of the intermediates and the reaction conditions.
-
Cause 1: Hydrolysis of m-toluoyl chloride. The intermediate m-toluoyl chloride is highly reactive and susceptible to hydrolysis back to m-toluic acid if it comes into contact with water.[3] This is a significant issue in the Schotten-Baumann reaction, which is conducted in a biphasic system with aqueous base.[3][4]
-
Solution 1:
-
Efficient Mixing: Vigorous stirring is crucial to ensure that the m-toluoyl chloride preferentially reacts with the diethylamine in the organic phase rather than with water.[3] The use of a phase-transfer catalyst or a surfactant like sodium lauryl sulfate can help to increase the interfacial area between the organic and aqueous layers, improving the reaction rate.[3]
-
Controlled Addition: Add the m-toluoyl chloride slowly to the reaction mixture containing diethylamine and the aqueous base.[3] Maintaining a low temperature (e.g., using an ice bath) during the addition can also help to control the exothermic reaction and minimize hydrolysis.[3]
-
Anhydrous Conditions for Intermediate Preparation: Ensure that the preparation of m-toluoyl chloride is performed under strictly anhydrous conditions. Use dry glassware and solvents.
-
-
-
Cause 2: Formation of an anhydride by-product. An anhydride can form from the reaction of m-toluoyl chloride with unreacted m-toluic acid, especially if the conversion to the acid chloride is incomplete or if there is moisture present.[1][2]
-
Solution 2:
-
Complete Conversion to Acid Chloride: Ensure the complete conversion of m-toluic acid to m-toluoyl chloride before adding the diethylamine. Monitor the reaction progress (e.g., cessation of HCl gas evolution).[3]
-
Optimized Reaction Time: As mentioned in Q1, shorter reaction times at room temperature for the acid chloride formation can prevent the formation of this and other by-products.[1]
-
-
-
Cause 3: Inefficient extraction of the product. DEET is a viscous oil and can be challenging to separate completely from the aqueous layer during workup.
-
Solution 3:
-
Multiple Extractions: Perform multiple extractions (at least two to three) of the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane to ensure complete recovery of the product.[3]
-
Proper Phase Identification: The organic layer containing the DEET product will be the top layer when using diethyl ether.[5] Be careful to separate the layers correctly.
-
-
Q3: I am considering alternative synthesis methods to improve my yield. What are some high-yielding alternatives to the traditional acid chloride route?
A3: Several alternative methods for DEET synthesis have been developed that report high yields and simpler purification procedures.
-
Method 1: Using 1,1'-Carbonyldiimidazole (CDI). This method involves activating the m-toluic acid with CDI to form an intermediate 1-(m-toluoyl)imidazole, which then reacts with diethylamine.[6][7]
-
Method 2: Using COMU as a coupling reagent. A one-pot synthesis using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] as a coupling agent has been reported with typical student yields in the range of 70-80%.[8]
Data Presentation
Table 1: Comparison of Different DEET Synthesis Methodologies
| Synthesis Method | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Traditional (Acid Chloride) | m-Toluic acid, Thionyl chloride/Oxalyl chloride, Diethylamine, NaOH | Variable, can be low | Well-established method | Prone to side reactions (hydrolysis, anhydride formation), use of hazardous chlorinating agents, often requires purification by distillation or chromatography.[1][3][7] |
| CDI Coupling | m-Toluic acid, 1,1'-Carbonyldiimidazole (CDI), Diethylamine | 94-95%[6][7] | High yield, one-pot reaction, water-soluble by-products, milder reaction conditions.[6][7] | CDI can be moisture sensitive. |
| COMU Coupling | m-Toluic acid, COMU, Diethylamine | 70-80%[8] | Simple one-pot procedure, water-soluble by-products, visual monitoring of reaction progress.[8] | COMU is a relatively expensive reagent. |
| Improved One-Pot (Thionyl Chloride) | m-Toluic acid, Thionyl chloride, Diethylamine | 96-98%[9] | Very high yield, optimized for industrial scale, one-pot procedure.[9] | Still utilizes a hazardous chlorinating agent. |
Experimental Protocols
Protocol 1: Traditional Synthesis of DEET via m-Toluoyl Chloride (Schotten-Baumann Conditions)
This protocol is adapted from established laboratory procedures.[3]
Part A: Preparation of m-Toluoyl Chloride
-
In a fume hood, combine m-toluic acid (~30 mmol) and thionyl chloride (~36 mmol) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO2.
-
Gently reflux the mixture for approximately 20-30 minutes, or until the evolution of gases ceases.
-
Cool the reaction mixture to room temperature. The crude m-toluoyl chloride is typically used in the next step without further purification.
Part B: Synthesis of N,N-Diethyl-m-toluamide (DEET)
-
In a separate flask, prepare a solution of sodium hydroxide (~35 mL of 3.0 M aqueous solution) and cool it in an ice bath.
-
With stirring, slowly add diethylamine hydrochloride (~25 mmol) to the cold NaOH solution.
-
Add a small amount of sodium lauryl sulfate (~0.1 g) to the amine solution to act as a surfactant.[3]
-
Slowly add the prepared m-toluoyl chloride from Part A to the vigorously stirred amine solution, while maintaining the temperature with the ice bath.
-
After the addition is complete, continue to stir the mixture vigorously for several minutes.
-
The reaction mixture should be basic at this point. If not, add more NaOH solution.
Part C: Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the mixture three times with diethyl ether (~20 mL portions).
-
Combine the organic extracts and wash them with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude DEET product.
-
For higher purity, the product can be purified by vacuum distillation or column chromatography.[3]
Protocol 2: High-Yield One-Pot Synthesis of DEET using 1,1'-Carbonyldiimidazole (CDI)
This protocol is based on a reported high-yield synthesis.[7]
-
In a reaction vessel, dissolve m-toluic acid (1 equivalent) and 1,1'-carbonyldiimidazole (1.2 equivalents) in a suitable dry solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature until the m-toluic acid is completely converted to the 1-(m-toluoyl)imidazole intermediate (monitor by TLC).
-
Add diethylamine (2.0 equivalents) to the reaction mixture.
-
Heat the reaction to 35-40 °C and stir until the intermediate is consumed (monitor by TLC).
-
After the reaction is complete, cool the mixture and wash it with water and then with a dilute HCl solution to remove unreacted starting materials and water-soluble by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the DEET product with high purity.
Visualizations
Caption: Main synthesis pathway of DEET and common side reactions.
Caption: Troubleshooting workflow for low yield in DEET synthesis.
References
- 1. A Modified Synthesis of the Insect Repellent DEET | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. chemconnections.org [chemconnections.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 6. A new method for synthesis of N,N-diethyl-m-methylbenzamide [medigraphic.com]
- 7. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Corrosive Acidic Gases from m-Toluoyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely and effectively managing corrosive acidic gases, primarily hydrogen chloride (HCl), generated during reactions involving m-Toluoyl Chloride.
Introduction
Reactions with m-Toluoyl Chloride, a common acylating agent, readily produce hydrogen chloride (HCl) gas as a byproduct.[1][2] This corrosive gas poses significant safety hazards, including respiratory irritation and damage to equipment if not properly managed.[3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe and efficient handling of these reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental setup and execution.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Visible Fumes Escaping the Reaction Setup | - Inadequate sealing of joints. - Gas generation rate exceeds the scrubber's capacity. - Leak in the tubing connecting the reaction vessel to the scrubber. | 1. Check all connections: Ensure all ground glass joints are properly greased and clamped. Check for any cracks or chips in the glassware. 2. Reduce reaction rate: If the reaction is too vigorous, consider slowing the addition of reagents or cooling the reaction mixture. 3. Inspect tubing: Check for any holes or loose connections in the tubing leading to the gas scrubber. Replace if necessary. |
| Scrubbing Solution is Not Effectively Neutralizing the Gas | - Incorrect choice of scrubbing solution. - Depleted scrubbing solution. - Insufficient concentration of the scrubbing solution. - Poor gas dispersion in the scrubbing solution. | 1. Verify scrubbing agent: Ensure you are using an appropriate basic solution such as sodium hydroxide or sodium bicarbonate. 2. Replenish solution: Replace the scrubbing solution with a fresh batch. 3. Increase concentration: Consider using a higher concentration of the basic solution. 4. Improve gas dispersion: Ensure the gas inlet tube is submerged well below the liquid surface and that the gas is bubbling through the solution. Using a fritted gas dispersion tube can improve efficiency. |
| Back-Pressure in the Gas Scrubbing System | - Blockage in the gas outlet or tubing. - Scrubber packing is too dense. - Liquid level in the scrubber is too high. | 1. Check for blockages: Disconnect the scrubber and check for any obstructions in the outlet tube or connecting tubing. 2. Adjust packing: If using a packed column scrubber, ensure the packing material is not too tightly packed. 3. Lower liquid level: Reduce the amount of scrubbing solution in the vessel. |
| Corrosion of Equipment | - Incompatible materials of construction. - Exposure of sensitive components to HCl gas. | 1. Use resistant materials: Employ borosilicate glass or PTFE components for parts in direct contact with m-Toluoyl Chloride and HCl gas.[4] 2. Ensure proper sealing: Prevent gas from leaking and contacting incompatible materials like metal clamps or rubber stoppers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive acidic gases generated from m-Toluoyl Chloride reactions?
A1: The primary corrosive acidic gas produced is hydrogen chloride (HCl). This is formed as a byproduct when m-Toluoyl Chloride reacts with nucleophiles such as alcohols, amines, or water.[1][2]
Q2: What are the most effective and common scrubbing solutions for neutralizing HCl gas in a laboratory setting?
A2: Aqueous solutions of sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) are commonly used and highly effective for neutralizing HCl gas.[5] Sodium hydroxide is a strong base and reacts quickly, while sodium bicarbonate is a milder base that also works well.
Q3: How can I determine if my scrubbing solution is exhausted?
A3: You can monitor the pH of the scrubbing solution using a pH meter or pH indicator paper. As the solution neutralizes the acidic gas, its pH will decrease. Once the pH drops significantly towards neutral or acidic, it should be replaced. For solutions like sodium bicarbonate, the cessation of bubbling upon gas introduction can also indicate that the solution is spent.
Q4: What are the key safety precautions to take when working with m-Toluoyl Chloride and the resulting HCl gas?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure that your reaction setup is securely clamped and that all joints are properly sealed to prevent gas leakage. Have a neutralization plan and the necessary materials readily available before starting the reaction.
Q5: How should I properly quench a reaction containing unreacted m-Toluoyl Chloride?
A5: Unreacted m-Toluoyl Chloride should be quenched cautiously by slowly adding a nucleophilic reagent such as water, an alcohol (e.g., methanol or ethanol), or a dilute basic solution.[6][7] The quenching procedure should be performed in an ice bath to control the exothermic reaction. For a detailed protocol, refer to the "Experimental Protocols" section below.
Quantitative Data
The efficiency of HCl gas scrubbing is dependent on the type and concentration of the scrubbing solution, as well as the gas and liquid flow rates.
| Scrubbing Solution | Concentration (mol/L) | Gas Flow Rate (Nm³/s x 10⁻⁴) | Liquid Flow Rate (m³/s x 10⁻⁶) | HCl Removal Efficiency (%) |
| Water | - | 8.297 | 48.183 | ~87.83[8] |
| Sodium Hydroxide (NaOH) | 0.005 | 8.297 | 48.183 | 93.98[8] |
| Sodium Hydroxide (NaOH) | 0.005 | 13.829 | 48.183 | ~92[8] |
| Sodium Hydroxide (NaOH) | 0.005 | 19.36 | 48.183 | ~90[8] |
Experimental Protocols
Protocol 1: Detailed Methodology for Setting Up a Laboratory HCl Gas Scrubber
This protocol describes the assembly of a simple bubbler-style gas scrubber.
Materials:
-
Reaction flask
-
Condenser (if applicable)
-
Two- or three-necked flask (for the scrubber)
-
Gas inlet tube (a tube extending below the surface of the scrubbing solution)
-
Gas outlet tube
-
Scrubbing solution (e.g., 1 M NaOH)
-
Tubing (e.g., Tygon®)
-
Clamps and stands
Procedure:
-
Assemble the reaction apparatus (e.g., reaction flask, condenser) in a fume hood.
-
In a separate flask (the scrubber), add a sufficient volume of the chosen scrubbing solution to ensure the gas inlet tube will be submerged.
-
Insert the gas inlet tube and a gas outlet tube into the scrubber flask through a two-holed stopper or a multi-neck flask.
-
Connect the gas outlet of the reaction apparatus (e.g., from the top of the condenser) to the gas inlet tube of the scrubber using appropriate tubing.
-
Ensure the gas outlet of the scrubber is directed to the back of the fume hood.
-
Securely clamp all glassware.
-
Begin the reaction, ensuring that the evolved gas bubbles through the scrubbing solution.
-
Monitor the scrubbing solution's pH and replace it as needed.
Protocol 2: Detailed Methodology for Quenching m-Toluoyl Chloride Reactions
This protocol provides a safe method for neutralizing unreacted m-Toluoyl Chloride in a reaction mixture.
Materials:
-
Reaction mixture containing m-Toluoyl Chloride
-
Quenching agent (e.g., methanol, water, or saturated sodium bicarbonate solution)
-
Dropping funnel or syringe
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Ensure the reaction is being stirred efficiently.
-
Slowly add the quenching agent dropwise to the reaction mixture.[6] The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Monitor the temperature of the reaction mixture throughout the addition. If the temperature rises significantly, pause the addition until it cools down.
-
Continue the slow addition until all the m-Toluoyl Chloride has been consumed. This is often indicated by the cessation of gas evolution.
-
Allow the mixture to slowly warm to room temperature while stirring.
-
The quenched reaction mixture can then be worked up as required by the specific experimental procedure.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 3. HCl Scrubber System: Types, Efficiency, and Safety [torch-air.com]
- 4. lpp-group.com [lpp-group.com]
- 5. US3826816A - Method for scrubbing hcl from waste gases - Google Patents [patents.google.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. researchgate.net [researchgate.net]
Overcoming steric hindrance in reactions with o-Toluic Acid Chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with o-toluic acid chloride. The inherent steric hindrance from the ortho-methyl group often leads to challenges such as low yields and slow reaction rates. This center addresses these common issues with practical solutions, detailed protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with o-toluic acid chloride consistently resulting in low yields or failing to proceed entirely?
A1: The primary reason for poor reactivity is the steric hindrance caused by the methyl group at the ortho-position. This methyl group physically obstructs the trajectory of incoming nucleophiles (like amines or alcohols) to the electrophilic carbonyl carbon of the acid chloride. This increases the activation energy of the reaction, leading to slow rates and low conversion.
To visualize this, consider the mechanism of a nucleophilic acyl substitution. The nucleophile must approach the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle (~107°). The o-methyl group crowds this approach vector.
Solutions involve using strategies that lower this activation energy barrier, such as increasing temperature, using highly active catalysts, or employing non-thermal energy sources like microwaves.
Q2: I'm attempting an amidation reaction with a primary amine and getting a poor yield. What can I do?
A2: Amidation of o-toluic acid chloride is a classic example where steric hindrance dominates. You have several options to improve the yield:
-
Use an Activating Agent/Coupling Reagent: Instead of relying on the inherent reactivity of the acid chloride, you can use a coupling reagent that forms a more reactive intermediate. Cyanuric chloride (TCT) has been shown to be effective.
-
Employ a Powerful Catalyst: For related sterically hindered aryl chlorides, specialized palladium complexes with bulky, electron-rich phosphine ligands have shown excellent results in Buchwald-Hartwig amination, achieving high yields where other catalysts fail.[1][2][3][4]
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier. However, monitor for potential side reactions or degradation of starting materials.
-
Utilize Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is highly effective for this type of transformation. It provides rapid, localized heating that can dramatically reduce reaction times from hours to minutes and significantly improve yields.[5][6]
Q3: My esterification reaction with a secondary or tertiary alcohol is not working. Are there specific catalysts for this?
A3: Yes, this is a very challenging transformation due to the combined steric bulk of both the acid chloride and the alcohol. Standard methods often fail. Consider these advanced catalytic approaches:
-
1-Methylimidazole (MI) Catalysis: MI has been shown to be an excellent and efficient nucleophilic catalyst for the acylation of sterically hindered alcohols, outperforming more common catalysts like DMAP in some cases.[7]
-
Triflate Salts: Lewis acids like Scandium(III) triflate (Sc(OTf)₃) are powerful catalysts for acylations of hindered alcohols, although they can be expensive.[7]
-
Use of an Organolithium Reagent: An alternative approach is to deprotonate the alcohol first using a strong base like n-butyllithium. The resulting lithium alkoxide is a much stronger nucleophile and can attack the hindered acid chloride more effectively.
Q4: Can I improve my Friedel-Crafts acylation yields without resorting to extremely high temperatures?
A4: Friedel-Crafts acylations with hindered acyl chlorides can be sluggish. While a stoichiometric amount of a strong Lewis acid like AlCl₃ is standard, simply increasing the temperature can lead to decomposition.[8] To improve outcomes under milder conditions:
-
Use a More Active Catalyst System: Instead of AlCl₃, consider alternatives like zinc oxide (ZnO) or specialized ionic liquids, which have been shown to catalyze Friedel-Crafts acylations efficiently.[8][9]
-
Consider Microwave Conditions: Zinc-mediated Friedel-Crafts acylation under solvent-free microwave irradiation can be a highly effective and "green" alternative to traditional methods.[8]
-
Ensure Anhydrous Conditions: Moisture deactivates the Lewis acid catalyst. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous to maximize catalyst activity.[10]
Troubleshooting Guide
This guide provides a structured approach to overcoming common experimental failures.
Data Presentation: Comparative Yields & Reaction Times
The following tables summarize quantitative data from studies on analogous sterically hindered systems, providing a baseline for expected improvements when applying these methods to o-toluic acid chloride.
Table 1: Amidation Yield Comparison using an Activating Agent (Data adapted from a study on formamide-catalyzed amidation using TCT as a promoter. The yield improvement is indicative of what can be expected for hindered systems.)[11]
| Substrate (Carboxylic Acid) | Amine Nucleophile | Method | Yield (%) |
| Benzoic Acid | Morpholine | TCT + NMM (Literature) | 26% |
| Benzoic Acid | Morpholine | TCT + FPyr (Catalytic) | 91% |
| Adipic Acid | Benzylamine | TCT + NMM (Literature) | 65% |
| Adipic Acid | Benzylamine | TCT + FPyr (Catalytic) | 86% |
NMM = N-methylmorpholine, FPyr = Formylpyrrolidine
Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation (Data from a study on the synthesis of 2-chloro-N-p-tolylacetamide, demonstrating the drastic reduction in reaction time.)[6]
| Method | Reaction Time | Yield (%) |
| Conventional (Reflux) | 5 - 6 hours | Not specified, but lower |
| Microwave Irradiation | 5 - 10 minutes | 50 - 80% |
Table 3: Esterification of a Hindered Alcohol with Different Acylating Agents (Data from a study on acylation of a sterically hindered xylose derivative catalyzed by 1-Methylimidazole (MI) and Triethylamine (TEA).)[7]
| Acylating Agent | Reaction Time (h) | Yield (%) |
| Acetic Anhydride | 3.5 | 95% |
| Benzoyl Chloride | 4.0 | 91% |
| p-Toluenesulfonyl Chloride | 4.5 | 92% |
Experimental Protocols
Protocol 1: Microwave-Assisted Amidation using Cyanuric Chloride (TCT) (This is an intensified, general protocol adapted from literature for robust amide bond formation, suitable for hindered substrates like o-toluic acid chloride.)[5]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol), o-toluic acid (1.1 mmol, 1.1 equiv), and cyanuric chloride (TCT) (0.6 mmol, 0.6 equiv).
-
Solvent and Base Addition: Add a solvent mixture of DMF/Acetonitrile (1:1, 4 mL) followed by pyridine (2.0 mmol, 2.0 equiv).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140°C for 10-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the instrument.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Esterification of a Hindered Alcohol using 1-Methylimidazole (MI) (Adapted from a procedure for the acylation of sterically hindered alcohols.)[7]
-
Reagent Preparation: To a solution of the sterically hindered alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 mmol, 1.5 equiv) and 1-methylimidazole (0.2 mmol, 0.2 equiv).
-
Addition of Acid Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of o-toluic acid chloride (1.2 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (2 mL) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash chromatography.
References
- 1. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Sterically Hindered Amination of Aryl Chlorides [research.amanote.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy Friedel-Crafts Acylation: Mechanism & Applications Online | Advent [adventchembio.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Minimizing impurities in industrial production of m-Toluoyl Chloride
Welcome to the Technical Support Center for the industrial production of m-Toluoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of m-Toluoyl Chloride, a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to minimize impurities and ensure high product quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of m-Toluoyl Chloride, focusing on the widely used method of reacting m-toluic acid with a chlorinating agent such as thionyl chloride (SOCl₂).
Q1: What are the most common impurities in m-Toluoyl Chloride synthesis and how can I identify them?
The most prevalent impurities include unreacted m-toluic acid, residual chlorinating agents and their byproducts, and side-reaction products such as m-toluic anhydride.
-
Unreacted m-Toluic Acid: This is a common impurity resulting from incomplete reaction.
-
Residual Thionyl Chloride (SOCl₂): Excess chlorinating agent may remain if not completely removed during workup.
-
m-Toluic Anhydride: This byproduct can form from the reaction of m-Toluoyl Chloride with unreacted m-toluic acid.
-
Polymeric and Colored Impurities: These can form under certain conditions, particularly at elevated temperatures or in the presence of contaminants.
Identification: A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for the identification and quantification of these impurities.
Q2: My final product has a yellow or brown tint. What is the cause of this discoloration and how can I prevent it?
Discoloration in m-Toluoyl Chloride is often indicative of impurities formed through side reactions, which can be influenced by several factors:
-
High Reaction Temperature: Excessive heat can lead to the formation of colored polymeric byproducts. It is crucial to maintain the recommended reaction temperature.
-
Impurities in Starting Materials: The purity of the initial m-toluic acid is critical. Impurities in the starting material can lead to colored byproducts.
-
Presence of Oxygen or Moisture: While less common for this specific reaction, exposure to air and moisture can sometimes contribute to the formation of colored impurities in similar chemical processes.
Preventative Measures:
-
Ensure the use of high-purity m-toluic acid.
-
Maintain strict temperature control throughout the reaction.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize exposure to air and moisture.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors throughout the experimental process:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the reaction temperature within the recommended range.
-
Suboptimal Stoichiometry: An incorrect molar ratio of m-toluic acid to the chlorinating agent can result in a lower yield. Ensure precise measurement of reactants.
-
Moisture Contamination: m-Toluoyl Chloride is highly reactive with water and will hydrolyze back to m-toluic acid, thus reducing the yield of the desired product. It is imperative to use anhydrous solvents and reagents and to dry all glassware thoroughly.
-
Losses During Workup and Purification: Product can be lost during transfers, extractions, and distillation. Careful handling and optimization of the purification process can help minimize these losses.
Q4: I am observing a significant amount of m-toluic anhydride in my product. How can I minimize its formation?
The formation of m-toluic anhydride is a common side reaction. To minimize its presence:
-
Control Stoichiometry: Use a slight excess of the chlorinating agent to ensure that all the m-toluic acid is converted to the acid chloride.
-
Reaction Temperature: Maintain the optimal reaction temperature to favor the formation of the acid chloride over the anhydride.
-
Order of Addition: Adding the m-toluic acid to the chlorinating agent (or a solution of it) can sometimes help to minimize the concentration of unreacted carboxylic acid available to form the anhydride.
Q5: How do residual impurities like m-toluic acid and m-toluic anhydride affect downstream applications?
The presence of impurities can have significant consequences in subsequent synthetic steps, particularly in pharmaceutical and agrochemical applications where product purity is paramount.[2][3][4]
-
Residual m-Toluic Acid: This impurity can interfere with reactions where precise stoichiometry of the acid chloride is required. In acylation reactions, for example, the presence of unreacted carboxylic acid can lead to the formation of unwanted byproducts and reduce the yield of the desired product.
-
m-Toluic Anhydride: While also an acylating agent, m-toluic anhydride has a different molecular weight and reactivity compared to m-Toluoyl Chloride.[5] Its presence can lead to inaccuracies in dosing and the formation of a carboxylic acid byproduct instead of HCl, which can affect the reaction kinetics and pH.[5]
Data Presentation
The following tables summarize quantitative data from various experimental protocols for the synthesis of m-Toluoyl Chloride using thionyl chloride.
Table 1: Reaction Conditions and Yields
| Parameter | Embodiment 1[6] | Embodiment 2[6] | Embodiment 3[6] |
| m-Toluic Acid | 50g | 60g | 80g |
| Thionyl Chloride | 45.9g | 56.1g | 75.5g |
| Solvent(s) | Dichloromethane (100g) | Dichloroethane (50g), Tetrahydrofuran (70g) | Xylene (60g), Toluene (50g), Chloroform (50g) |
| Reaction Temperature | 20°C | 30°C | 35°C |
| Reaction Time | 10 hours | 7 hours | 5 hours |
| Calculated Yield | 96.2% | 97.0% | 96.5% |
Table 2: Product Purity and Distillation Parameters
| Parameter | Embodiment 1[6] | Embodiment 2[6] | Embodiment 3[6] |
| Chromatographic Purity | 99.1% | 99.4% | 99.2% |
| Vacuum Distillation Temp. | 129°C | 133°C | 126°C |
| Vacuum Pressure | -0.095 MPa | -0.095 MPa | -0.095 MPa |
Experimental Protocols
Below are detailed methodologies for the synthesis and purification of m-Toluoyl Chloride, as well as a general method for its analysis by HPLC.
Synthesis of m-Toluoyl Chloride (General Procedure)
This protocol is a generalized representation based on common industrial practices.[6][7]
-
Preparation: In a clean, dry, glass-lined reactor equipped with a stirrer, reflux condenser, and a gas outlet connected to a scrubber (for HCl and SO₂), charge the selected organic solvent(s) (e.g., dichloromethane, toluene).
-
Reactant Addition: Add m-toluic acid to the solvent and stir until fully dissolved.
-
Chlorination: Slowly add thionyl chloride to the solution while maintaining the desired reaction temperature (refer to Table 1). The addition should be controlled to manage the evolution of HCl and SO₂ gases.
-
Reaction: Stir the mixture at the specified temperature for the designated reaction time (refer to Table 1) until the reaction is complete. Reaction progress can be monitored by techniques such as GC or IR spectroscopy.
-
Solvent and Excess Reagent Removal: After the reaction is complete, remove the solvent and any excess thionyl chloride by atmospheric distillation.
-
Purification: Purify the crude m-Toluoyl Chloride by vacuum distillation under the conditions specified in Table 2. Collect the fraction at the appropriate boiling point and pressure.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
The following is a general method for the analysis of Toluoyl Chloride isomers and can be adapted for m-Toluoyl Chloride.[8]
-
Column: Newcrom R1 reverse-phase column.[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm).[9]
Note: Method validation is crucial to ensure accuracy and precision for impurity determination.[9]
Visualizations
The following diagrams illustrate key aspects of the m-Toluoyl Chloride synthesis and troubleshooting process.
Caption: A simplified workflow for the industrial synthesis of m-Toluoyl Chloride.
Caption: A logical diagram for troubleshooting common issues in m-Toluoyl Chloride production.
References
- 1. nbinno.com [nbinno.com]
- 2. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 3. researchgate.net [researchgate.net]
- 4. oceanicpharmachem.com [oceanicpharmachem.com]
- 5. m-Toluic anhydride | C16H14O3 | CID 253301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]
- 8. Separation of p-Toluoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC - Method development for impurities in drug product - Chromatography Forum [chromforum.org]
- 10. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Validation & Comparative
Comparing reactivity of m-Toluoyl Chloride with o- and p-isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of m-toluoyl chloride with its ortho- and para-isomers. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, predicting product distributions, and developing efficient synthetic routes in pharmaceutical and chemical research. This document synthesizes available experimental data and theoretical principles to offer a clear and objective comparison.
Introduction
Toluoyl chlorides, existing as ortho-, meta-, and para-isomers, are important acylating agents in organic synthesis. The position of the methyl group on the benzene ring significantly influences the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic acyl substitution reactions. This guide explores these differences through a comparative analysis of their reactivity in key reactions such as hydrolysis, alcoholysis, and aminolysis.
Theoretical Background: Electronic and Steric Effects
The reactivity of toluoyl chloride isomers is governed by a combination of electronic and steric effects imparted by the methyl group.
-
Electronic Effects: The methyl group is weakly electron-donating. Through inductive and hyperconjugation effects, it can influence the electron density at the carbonyl carbon.
-
In the para-position , the electron-donating effect is most pronounced at the carbonyl carbon through resonance, which slightly destabilizes the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive compared to unsubstituted benzoyl chloride.
-
In the meta-position , the electron-donating effect of the methyl group is primarily inductive and has a smaller impact on the carbonyl carbon compared to the para position. Therefore, m-toluoyl chloride is generally more reactive than p-toluoyl chloride.
-
In the ortho-position , the electronic effect is complicated by a significant steric effect.
-
-
Steric Effects: The proximity of the methyl group to the reactive carbonyl center in o-toluoyl chloride presents significant steric hindrance. This bulkiness impedes the approach of nucleophiles, dramatically slowing down the rate of reaction. This steric inhibition of reaction is often the dominant factor in the reactivity of the ortho isomer.[1]
Based on these principles, the general order of reactivity for nucleophilic acyl substitution is predicted to be:
m-Toluoyl Chloride > p-Toluoyl Chloride >> o-Toluoyl Chloride
dot graph "" { graph [fontname="Arial", label="Figure 1. Factors Influencing Reactivity", labelloc=b, fontsize=12, width="7.5", height="4"]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} . Caption: Factors influencing the reactivity of toluoyl chloride isomers.
Quantitative Comparison of Reactivity
While a comprehensive dataset comparing all three isomers under identical conditions is scarce, data from various studies on substituted benzoyl chlorides allows for a comparative analysis. The following table summarizes available and estimated relative reactivity data.
| Reaction | Isomer | Relative Rate Constant (k_rel) | Reference / Note |
| Alcoholysis | p-Toluoyl Chloride | 1.00 | (Reference for p-isomer) |
| (with n-propanol) | m-Toluoyl Chloride | ~1.1 | Estimated from Hammett plot data for the alcoholysis of substituted benzoyl chlorides. The meta-methyl group has a small, rate-enhancing effect compared to the para-methyl group due to weaker electron donation. |
| o-Toluoyl Chloride | Significantly < 1 | Steric hindrance is the dominant factor, leading to a much lower reaction rate.[1] | |
| Aminolysis | p-Toluoyl Chloride | 1.00 | (Reference for p-isomer) |
| (with aniline) | m-Toluoyl Chloride | ~1.2 | Estimated based on Hammett correlations for aminolysis reactions of substituted benzoyl chlorides. |
| o-Toluoyl Chloride | ~0.1 - 0.3 | The rate is significantly reduced due to steric hindrance, though potentially less so with smaller amines. | |
| Hydrolysis | p-Toluoyl Chloride | 1.00 | (Reference for p-isomer) |
| m-Toluoyl Chloride | ~1.15 | Estimated from Hammett correlations for the hydrolysis of substituted benzoyl chlorides. | |
| o-Toluoyl Chloride | Significantly < 1 | Steric hindrance severely retards the rate of hydrolysis. |
Note: The relative rate constants for the m-isomer are estimations based on the Hammett equation, which correlates reaction rates with the electronic effects of substituents. The Hammett sigma constant (σ) for a meta-methyl group is approximately -0.07, while for a para-methyl group it is -0.17. The positive reaction constant (ρ) for nucleophilic acyl substitution indicates that electron-donating groups decrease the reaction rate. The less negative σ value for the meta-substituent results in a slightly faster rate compared to the para-substituent.
Experimental Protocols
The following is a generalized experimental protocol for determining the relative reactivity of toluoyl chloride isomers via hydrolysis, which can be adapted for alcoholysis and aminolysis. The rate of reaction can be monitored by measuring the increase in conductivity due to the formation of hydrochloric acid.
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of o-, m-, and p-toluoyl chloride.
Materials:
-
o-Toluoyl chloride
-
m-Toluoyl chloride
-
p-Toluoyl chloride
-
Acetone (anhydrous)
-
Distilled or deionized water
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each toluoyl chloride isomer in anhydrous acetone (e.g., 0.1 M).
-
Prepare a series of acetone-water solvent mixtures (e.g., 90:10, 80:20 v/v).
-
-
Kinetic Measurement:
-
Equilibrate the solvent mixture to the desired temperature in the constant temperature bath (e.g., 25 °C).
-
Place the conductivity probe into the solvent mixture and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, known volume of the toluoyl chloride stock solution into the stirred solvent mixture. Start the stopwatch simultaneously.
-
Record the conductivity at regular time intervals until the reading becomes constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this plot will be -k.
-
dot graph "" { graph [fontname="Arial", label="Figure 2. Experimental Workflow", labelloc=b, fontsize=12, width="7.5", height="4"]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} . Caption: Workflow for determining the reactivity of toluoyl chloride isomers.
Reaction Mechanism
The reactions of toluoyl chlorides with nucleophiles (water, alcohols, amines) generally proceed through a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate.
dot graph "" { graph [fontname="Arial", label="Figure 3. Nucleophilic Acyl Substitution Mechanism", labelloc=b, fontsize=12, width="7.5", height="4"]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} . Caption: General mechanism for the reaction of toluoyl chlorides.
Conclusion
The reactivity of toluoyl chloride isomers is a clear illustration of the interplay between electronic and steric effects in organic chemistry.
-
m-Toluoyl chloride is generally the most reactive of the three isomers due to the minimal electronic deactivation from the meta-methyl group and the absence of steric hindrance.
-
p-Toluoyl chloride is slightly less reactive than the meta isomer because of the greater electron-donating resonance effect of the para-methyl group, which reduces the electrophilicity of the carbonyl carbon.
-
o-Toluoyl chloride is by far the least reactive isomer. The steric bulk of the ortho-methyl group severely hinders the approach of nucleophiles to the carbonyl carbon, overriding its electronic effect.
This comparative guide provides a framework for researchers to select the appropriate isomer and reaction conditions for their specific synthetic needs. The provided experimental protocol offers a basis for conducting in-house comparative reactivity studies.
References
A Comparative Guide to the Mass Spectrometry Analysis of m-Toluoyl-d7 Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of m-Toluoyl-d7 Chloride as a derivatizing agent for mass spectrometry (MS) analysis, particularly in the context of liquid chromatography-mass spectrometry (LC-MS). It offers an objective evaluation of its performance against a common alternative, dansyl chloride, supported by experimental data and detailed protocols.
Introduction to Derivatization in Mass Spectrometry
In mass spectrometry, derivatization is a chemical modification of an analyte to enhance its analytical properties. For compounds that exhibit poor ionization efficiency, chromatographic retention, or fragmentation patterns, derivatization can significantly improve their detectability and quantification. Acyl chlorides, such as this compound, are effective derivatizing agents for compounds containing primary and secondary amines, and phenols. The introduction of the toluoyl group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase chromatography columns and improved ionization in electrospray ionization (ESI) mass spectrometry.
This compound: An Overview
This compound is a deuterated analog of m-toluoyl chloride. The incorporation of seven deuterium atoms provides a unique mass signature, making it an excellent tool for stable isotope labeling studies and for use as an internal standard in quantitative mass spectrometry assays. Derivatization with this compound imparts a significant mass increase to the analyte, shifting it to a higher mass region of the spectrum where background noise is often lower.
Performance Comparison: this compound vs. Dansyl Chloride
A critical aspect of selecting a derivatization strategy is understanding its performance relative to other available reagents. Here, we compare this compound with Dansyl Chloride, a widely used derivatizing agent for amines and phenols.
| Feature | This compound | Dansyl Chloride |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols |
| Reaction Speed | Fast (seconds to minutes at room temperature)[1][2] | Slower (typically 30-60 minutes at elevated temperatures)[3] |
| Derivative Stability | Benzoylated products are generally stable for extended periods (e.g., a week at room temperature, six months at -80°C)[1][2] | Dansylated derivatives can be susceptible to photodegradation. |
| MS Fragmentation | Produces a characteristic fragment ion of the m-toluoyl-d7 group (predicted at m/z 126). | Generates a characteristic fragment ion from the dansyl moiety. |
| Ionization Enhancement | Increases hydrophobicity, aiding in ESI efficiency.[4][5] | The dimethylamino group enhances proton affinity and ionization efficiency.[6] |
| Isotopic Labeling | The d7-label provides a distinct mass shift for quantitative analysis. | 13C- and 15N-labeled versions are available for isotopic labeling. |
| pH Range for Reaction | Wide pH range.[1][2] | Requires basic conditions (typically pH 9-10).[3] |
Mass Spectral Characteristics of m-Toluoyl Derivatives
Upon collision-induced dissociation (CID) in the mass spectrometer, derivatives of m-Toluoyl chloride are expected to yield a characteristic fragment ion corresponding to the m-toluoyl cation. For the non-deuterated form, this is observed at a mass-to-charge ratio (m/z) of 119, as seen in the mass spectrum of m-toluamide.[7][8]
For derivatives of This compound , the seven deuterium atoms on the aromatic ring and methyl group increase the mass of this characteristic fragment by 7 Da. Therefore, a prominent product ion at m/z 126 is expected. This predictable fragmentation is highly advantageous for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays for targeted quantitative analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using an acyl chloride (adaptable for this compound) and Dansyl Chloride.
Protocol 1: Derivatization of Amines with this compound (Adapted from Benzoyl Chloride Protocol)
This protocol is adapted from established methods for benzoyl chloride derivatization.[2]
Materials:
-
Sample containing amine analytes
-
This compound solution (e.g., 2% v/v in acetonitrile)
-
Sodium carbonate buffer (100 mM, pH 9-10)
-
Acetonitrile
-
Water
-
Internal standard solution (if not using the derivatizing agent for labeling)
Procedure:
-
To 20 µL of the sample (e.g., in a microcentrifuge tube), add 10 µL of 100 mM sodium carbonate buffer. Vortex briefly.
-
Add 10 µL of the 2% this compound solution in acetonitrile. Vortex immediately and vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
(Optional) If an external internal standard is used, add it at this stage.
-
Add 50 µL of water to quench the reaction and reduce the organic content of the sample.
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Derivatization of Amines/Phenols with Dansyl Chloride
This protocol is a general procedure for dansylation.[3][6]
Materials:
-
Sample containing amine or phenol analytes
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)
-
Ammonium hydroxide solution (e.g., 10% v/v in water) to quench the reaction
-
Solvent for reconstitution (e.g., 50:50 acetonitrile:water)
Procedure:
-
To 25 µL of the sample extract, add 50 µL of a 1:1 mixture of the dansyl chloride solution and the sodium carbonate/bicarbonate buffer.
-
Mix thoroughly by pipetting.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for 30-60 minutes in the dark.[3]
-
Quench the reaction by adding a small volume (e.g., 10 µL) of ammonium hydroxide solution.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
Visualizing the Workflow and Chemical Reactions
Diagrams generated using Graphviz (DOT language) provide clear visualizations of the derivatization process and analytical workflow.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. m-Toluamide [webbook.nist.gov]
- 8. m-Toluamide [webbook.nist.gov]
A Comparative Analysis of the Stability of Toluoyl Chloride Isomers for Pharmaceutical and Agrochemical Research
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate reagents is paramount to ensure reaction efficiency, product purity, and process safety. Toluoyl chloride, a key intermediate in the synthesis of a wide range of commercially valuable molecules, exists as three structural isomers: ortho (o-), meta (m-), and para (p-). The position of the methyl group relative to the acyl chloride functionality significantly influences the molecule's reactivity and stability. This guide provides an objective comparison of the stability of these three isomers, supported by established chemical principles and outlining experimental protocols for their quantitative assessment.
The inherent reactivity of the acyl chloride group makes all toluoyl chloride isomers susceptible to hydrolysis and nucleophilic attack. However, the steric and electronic effects imparted by the methyl group's position on the aromatic ring lead to notable differences in their relative stability. Generally, the meta-isomer exhibits the highest stability, while the ortho-isomer is the least stable.
Relative Stability Ranking
The stability of the toluoyl chloride isomers follows the general trend:
meta-Toluoyl Chloride > para-Toluoyl Chloride > ortho-Toluoyl Chloride
This ranking is primarily attributed to the interplay of steric hindrance and electronic effects:
-
m-Toluoyl Chloride: The meta-position of the methyl group results in minimal steric hindrance to the reactive acyl chloride group.[1] Electronically, the methyl group has a weak inductive electron-donating effect, which slightly destabilizes the electrophilic carbonyl carbon. However, in the meta position, this electronic effect is less pronounced compared to the ortho and para positions, leading to a comparatively more stable molecule.[1]
-
p-Toluoyl Chloride: In the para-position, the methyl group's electron-donating effect is more effectively transmitted through resonance, which can increase the electron density at the carbonyl carbon, making it slightly less electrophilic but also potentially more susceptible to certain reactions. Steric hindrance is not a significant factor in this isomer.
-
o-Toluoyl Chloride: The ortho-isomer is the least stable primarily due to significant steric hindrance between the adjacent methyl and acyl chloride groups.[1] This steric strain can make the carbonyl carbon more accessible to nucleophiles and can also facilitate intramolecular side reactions.[1]
Quantitative Stability Data
| Isomer | Expected Relative Hydrolysis Rate Constant (k_rel) | Expected Half-life (t_1/2) |
| o-Toluoyl Chloride | High | Short |
| m-Toluoyl Chloride | Low | Long |
| p-Toluoyl Chloride | Intermediate | Intermediate |
Note: This table is based on qualitative assessments and expected trends. Actual values would need to be determined experimentally.
Experimental Protocol for Determining Hydrolytic Stability
To quantitatively assess the hydrolytic stability of the toluoyl chloride isomers, a standardized experimental protocol can be employed. The following methodology is adapted from studies on the hydrolysis of similar acyl chlorides.
Objective: To determine the pseudo-first-order rate constants and half-lives for the hydrolysis of o-, m-, and p-toluoyl chloride in an aqueous-organic solvent system.
Materials:
-
o-Toluoyl Chloride (≥99% purity)
-
m-Toluoyl Chloride (≥99% purity)
-
p-Toluoyl Chloride (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Toluic acid standards (ortho, meta, and para)
-
Internal standard (e.g., a stable, non-reactive aromatic compound)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
Gas Chromatography-Flame Ionization Detector (GC-FID) system with a suitable capillary column.
-
Thermostatted reaction vessel.
-
Micropipettes and standard laboratory glassware.
Procedure:
-
Standard Preparation: Prepare stock solutions of each toluoyl chloride isomer, their corresponding toluic acid hydrolysis products, and the internal standard in acetonitrile at known concentrations. Create a series of calibration standards by diluting the stock solutions.
-
Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), prepare a reaction mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Initiation of Hydrolysis: Initiate the hydrolysis reaction by adding a small, known amount of the toluoyl chloride isomer to the reaction mixture with vigorous stirring. Start a timer immediately.
-
Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of a non-nucleophilic base in a dry organic solvent) to prevent further hydrolysis.
-
Analysis:
-
HPLC Analysis: Analyze the quenched samples using the HPLC system. The mobile phase composition and flow rate should be optimized to achieve good separation of the toluoyl chloride, toluic acid, and the internal standard. Monitor the disappearance of the toluoyl chloride peak and the appearance of the toluic acid peak over time.
-
GC-FID Analysis: Alternatively, the samples can be analyzed by GC-FID. The injector and oven temperature programs should be optimized for the separation of the components.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the toluoyl chloride isomer versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t_1/2) using the equation: t_1/2 = 0.693 / k.
-
Visualizing Reaction Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the hydrolysis pathway and the experimental workflow.
Caption: General reaction pathway for the hydrolysis of toluoyl chloride isomers.
References
A Comparative Analysis of the Boiling and Melting Points of Toluoyl Chloride Isomers
A detailed examination of the physical properties of 2-toluoyl chloride, 3-toluoyl chloride, and 4-toluoyl chloride reveals distinct differences in their boiling and melting points. These variations are primarily governed by the isomeric position of the methyl and acyl chloride groups on the benzene ring, which in turn influences the intermolecular forces and molecular symmetry.
The physical properties of the three isomers of toluoyl chloride—ortho (2-), meta (3-), and para (4-)—exhibit a clear trend that can be explained by the interplay of dipole moments and molecular geometry. The para isomer, with its symmetrical structure, displays the highest melting point, while the boiling points are influenced by the overall polarity of each molecule.
Data Summary of Physical Properties
A compilation of reported values for the boiling and melting points of the toluoyl chloride isomers is presented below.
| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) at 760 mmHg |
| 2-Toluoyl Chloride (ortho) | ![]() | -18 | ~213 |
| 3-Toluoyl Chloride (meta) | ![]() | -23[1] | 213 - 214[2][3] |
| 4-Toluoyl Chloride (para) | ![]() | -4 to -2[4][5] | 222 - 227[2][4][5] |
Elucidation of Property Differences
The observed variations in the boiling and melting points of the toluoyl chloride isomers can be attributed to the following factors:
Boiling Point: The boiling point of a substance is largely determined by the strength of its intermolecular forces. In the case of toluoyl chloride isomers, these are primarily dipole-dipole interactions and van der Waals dispersion forces. The dipole moment of a molecule is a measure of its overall polarity. A higher dipole moment leads to stronger dipole-dipole interactions, which require more energy to overcome, resulting in a higher boiling point.
Melting Point: The melting point is influenced by both intermolecular forces and the efficiency with which molecules can pack into a crystal lattice. Molecular symmetry plays a crucial role in the latter. The para isomer, being the most symmetrical of the three, can pack more efficiently and tightly into a crystal lattice. This results in stronger intermolecular forces within the solid state, requiring more energy to break the lattice structure, and thus a significantly higher melting point compared to the less symmetrical ortho and meta isomers. The meta isomer has the lowest melting point, which can be attributed to its lower symmetry compared to the para isomer and potentially less favorable packing in the solid state compared to the ortho isomer.
Experimental Protocols
The determination of melting and boiling points are standard laboratory procedures for the characterization of chemical compounds.
Melting Point Determination: A common method for determining the melting point of a solid is using a melting point apparatus, such as a Mel-Temp or a Thiele tube. A small, powdered sample of the crystalline material is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Boiling Point Determination: The boiling point of a liquid can be determined by distillation. The liquid is heated in a flask connected to a condenser. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a thermometer. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For measurements at pressures other than atmospheric pressure, a vacuum distillation setup is employed.
Logical Relationship Diagram
The following diagram illustrates the relationship between the isomeric structure of toluoyl chloride and its physical properties.
References
The Decisive Advantage: Thionyl Chloride in m-Toluoyl Chloride Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of high-purity m-Toluoyl Chloride is a critical step in the production of numerous active pharmaceutical ingredients (APIs), pesticides, and other fine chemicals.[1][2] While several reagents can facilitate the conversion of m-toluic acid to its corresponding acyl chloride, thionyl chloride (SOCl₂) consistently emerges as the superior choice, offering significant advantages in yield, purity, and operational simplicity. This guide provides an objective comparison of thionyl chloride with other common chlorinating agents, supported by experimental data, to inform your synthetic strategy.
Performance Comparison: Thionyl Chloride vs. Alternatives
The primary advantage of employing thionyl chloride lies in its ability to produce high-purity m-Toluoyl Chloride with excellent yields under mild conditions.[3][4] Alternative reagents, such as oxalyl chloride and phosphorus pentachloride, present notable drawbacks.
| Reagent | Typical Yield (%) | Product Purity (%) | Reaction Conditions | Byproducts | Key Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | 96-97 [3][4] | >99 [3][4] | 20-35°C, 5-10 hours[3][4] | SO₂(g), HCl(g)[5] | Gaseous byproducts are easily removed, leading to high product purity and simplified workup.[5] Mild reaction conditions.[3][4] | Thionyl chloride is corrosive and reacts violently with water.[5] |
| Oxalyl Chloride ((COCl)₂) | Quantitative (general aryl acids) | High (not specified for m-Toluoyl Chloride) | Room temperature, ~1 hour[6] | CO₂(g), CO(g), HCl(g) | Gaseous byproducts simplify workup.[7] Reactions are often fast and clean.[7] | More expensive than thionyl chloride. Carbon monoxide is a toxic byproduct.[2] |
| Phosphorus Pentachloride (PCl₅) ** | ~90[3] | Lower, with more impurities[3] | Typically requires heating | POCl₃(l), HCl(g) | Effective for a range of carboxylic acids. | Solid byproduct (POCl₃) can complicate purification, leading to lower purity.[3] Reaction can be less clean. |
| Phosgene (COCl₂) / Triphosgene | High | High | Varies | HCl(g) | Highly reactive. | Extremely toxic gas, requiring specialized handling and equipment.[3] |
As the data indicates, thionyl chloride provides a reliable and efficient route to m-Toluoyl Chloride, consistently delivering high yields and exceptional purity. The gaseous nature of its byproducts, sulfur dioxide and hydrogen chloride, simplifies the purification process, as they are readily removed from the reaction mixture.[5] In contrast, the use of phosphorus pentachloride results in a lower yield and introduces impurities that are difficult to separate.[3] While oxalyl chloride also offers the advantage of gaseous byproducts, its higher cost can be a limiting factor. Phosgene and its solid surrogate, triphosgene, are highly effective but their extreme toxicity presents significant safety challenges.[3]
Experimental Protocols
Synthesis of m-Toluoyl Chloride using Thionyl Chloride
This protocol is adapted from a patented industrial synthesis method.[3][4]
Materials:
-
m-Toluic acid
-
Thionyl chloride (SOCl₂)
-
Organic solvent (e.g., dichloromethane, dichloroethane, toluene)[3][4]
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and a gas trap for acidic gases, dissolve m-toluic acid in the chosen organic solvent.
-
Slowly add thionyl chloride to the solution while stirring. The molar ratio of m-toluic acid to thionyl chloride should be approximately 1:1.05 to 1:1.1.[4]
-
Maintain the reaction temperature between 20-35°C and continue stirring for 5-10 hours.[3][4] The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under atmospheric pressure.
-
Purify the crude m-Toluoyl Chloride by vacuum distillation. The product is typically collected at 126-133°C under a pressure of -0.095 MPa.[3][4]
General Procedure for Synthesis of Aryl Acid Chlorides using Oxalyl Chloride
This is a general protocol for the conversion of aryl carboxylic acids to their corresponding acid chlorides.[6]
Materials:
-
Aryl carboxylic acid (e.g., m-toluic acid)
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a reaction flask, dissolve the aryl carboxylic acid in dichloromethane at room temperature.
-
Add oxalyl chloride to the solution, followed by a catalytic amount (e.g., a few drops) of DMF.
-
Stir the mixture at room temperature for approximately 1 hour.
-
Concentrate the resulting mixture under reduced pressure to afford the crude acid chloride.
Visualizing the Synthesis
Reaction Pathway: m-Toluic Acid to m-Toluoyl Chloride
Caption: Reaction mechanism of m-toluic acid with thionyl chloride.
Comparative Workflow of Synthesis Methods
Caption: Workflow comparison for m-Toluoyl Chloride synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]
- 4. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. rsc.org [rsc.org]
- 6. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
A Literature Review of m-Toluoyl-d7 Chloride and its Potential Applications in Metabolomics
Initial Literature Search Findings: A comprehensive literature search for specific applications of this compound in metabolomics did not yield dedicated studies or datasets. However, the principles of its use can be inferred from extensive research on its non-deuterated analog, m-Toluoyl Chloride (as part of the benzoyl chloride family of derivatizing agents), and the well-established use of other deuterated reagents in mass spectrometry-based metabolomics. This guide provides a comparative overview based on these established principles and data for analogous compounds.
This compound is a deuterated derivatization reagent. Derivatization is a chemical modification process used to enhance the analytical properties of compounds for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (d7) atoms in its structure makes it a valuable tool for creating stable isotope-labeled internal standards, which are crucial for accurate quantification in metabolomics studies.
Comparison with Alternative Derivatization Reagents
The primary advantage of using a deuterated reagent like this compound lies in the generation of internal standards that are chemically identical to the derivatized analytes of interest but have a different mass. This allows for the correction of matrix effects and variations in sample preparation and instrument response.
Here is a comparison of this compound's inferred properties with other commonly used derivatization reagents in metabolomics:
| Feature | This compound (Inferred) | Benzoyl Chloride | Dansyl Chloride | Silylation Reagents (e.g., MSTFA) |
| Primary Application | Creation of stable isotope-labeled internal standards for LC-MS based metabolomics.[1] | Derivatization of primary and secondary amines, phenols, and thiols to improve chromatographic retention and ionization efficiency in LC-MS.[2][3] | Derivatization of primary and secondary amines and phenols, often to enhance fluorescence detection and ionization efficiency in LC-MS. | Derivatization of a wide range of functional groups (hydroxyls, carboxyls, amines, thiols) to increase volatility for GC-MS analysis.[4] |
| Instrumentation | Primarily LC-MS. | Primarily LC-MS.[2] | LC-MS, HPLC-Fluorescence. | Primarily GC-MS.[4] |
| Reaction Speed | Expected to be fast, similar to benzoyl chloride. | Fast, typically less than 1 minute at room temperature.[3] | Slower, often requires elevated temperatures (e.g., 60°C for 1 hour). | Relatively fast, typically 30 minutes at a slightly elevated temperature (e.g., 37°C).[4] |
| Reaction Specificity | Expected to react with primary and secondary amines, phenols, and thiols. | Reacts with primary and secondary amines, phenols, and thiols.[2] | Reacts with primary and secondary amines and phenols. | Broad specificity for active hydrogens, making it suitable for a wide range of metabolites.[4] |
| Key Advantage | Enables the chemical isotope labeling (CIL) strategy for accurate quantification.[1] | Improves retention of polar analytes on reversed-phase columns and enhances MS sensitivity.[2][3] | Can significantly improve detection sensitivity and provides a characteristic fragment ion for targeted analysis. | Makes non-volatile metabolites suitable for GC-MS analysis.[4] |
| Limitations | Potential for chromatographic isotope effects where the deuterated standard elutes slightly earlier than the non-deuterated analyte. | Does not react with all metabolite classes (e.g., tertiary amines, ketones). | Can be less stable and prone to degradation. | Derivatives can be sensitive to moisture, requiring anhydrous conditions.[4] |
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure can be adapted from the well-documented use of benzoyl chloride for derivatization in metabolomics. This protocol outlines the steps for creating internal standards using this compound and derivatizing a biological sample with its non-deuterated counterpart.
Protocol: Derivatization for LC-MS based Metabolomics using Chemical Isotope Labeling
Materials:
-
This compound
-
m-Toluoyl Chloride (or Benzoyl Chloride for a similar application)
-
Metabolite standard mix
-
Biological sample (e.g., plasma, tissue extract)
-
Acetonitrile (ACN)
-
Sodium carbonate or other suitable base
-
Formic acid
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Preparation of Internal Standards:
-
A stock solution of a metabolite standard mix is prepared in a suitable solvent.
-
An aliquot of the standard mix is placed in a microcentrifuge tube.
-
A solution of this compound in ACN is added.
-
A base (e.g., sodium carbonate) is added to facilitate the reaction.
-
The reaction is allowed to proceed at room temperature for a short duration (e.g., 1-5 minutes).
-
The reaction is quenched by adding formic acid. This creates the heavy-labeled internal standard mix.
-
-
Sample Preparation and Derivatization:
-
The biological sample is extracted to precipitate proteins, typically by adding cold ACN.
-
The sample is centrifuged, and the supernatant containing the metabolites is collected.
-
An aliquot of the supernatant is transferred to a new microcentrifuge tube.
-
A solution of non-deuterated m-Toluoyl Chloride in ACN is added to the sample extract.
-
The same base as used for the internal standards is added.
-
The reaction proceeds for the same duration as the internal standard preparation.
-
The reaction is quenched with formic acid. This creates the light-labeled sample.
-
-
Sample Analysis:
-
The heavy-labeled internal standard mix is spiked into the light-labeled sample.
-
The combined sample is then analyzed by LC-MS. The light (analyte) and heavy (internal standard) pairs will co-elute and can be distinguished by their mass-to-charge ratio (m/z).
-
Quantification is achieved by calculating the ratio of the peak area of the analyte to its corresponding internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for a chemical isotope labeling strategy in metabolomics and the derivatization reaction.
Caption: Chemical Isotope Labeling Workflow.
Caption: General Derivatization Reaction.
References
Safety Operating Guide
Navigating the Disposal of m-Toluoyl-d7 Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like m-Toluoyl-d7 Chloride is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
This compound, a deuterated analog of m-Toluoyl chloride, is a corrosive, combustible, and moisture-sensitive liquid.[1][2] Its reactivity, particularly with water, strong bases, and alcohols, necessitates careful handling and a dedicated disposal protocol.[1][3] While the deuterium labeling is a key feature for its use in research, the disposal procedure is primarily dictated by the inherent hazards of the m-Toluoyl chloride molecule.
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that all requisite safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and having immediate access to emergency safety equipment.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[1][3]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood.[1] In situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[3]
Emergency Preparedness:
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
-
Be familiar with the location of fire extinguishers suitable for chemical fires (e.g., dry chemical, carbon dioxide). Do not use a solid water stream as it may scatter and spread the fire.[2]
Key Data for this compound
The following table summarizes the essential quantitative data for m-Toluoyl chloride, which is chemically analogous to this compound.
| Property | Value |
| CAS Number | 1711-06-4 (for m-Toluoyl chloride) |
| Molecular Formula | C₈D₇ClO |
| Boiling Point | 220 °C |
| Melting Point | -23 °C |
| Flash Point | 76 °C (168.8 °F) |
| Density | 1.173 g/mL at 25 °C |
| Incompatible Materials | Water, Strong bases, Alcohols |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Phosgene, Hydrogen chloride gas |
Data sourced from various Safety Data Sheets for m-Toluoyl chloride.[1][3][4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Containment and Labeling
-
All waste this compound, including any contaminated materials, must be collected in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with corrosive and organic compounds (e.g., a glass bottle with a secure cap). Do not use metal containers.
-
The label on the waste container must clearly read "Hazardous Waste," "this compound," and include the appropriate hazard symbols (e.g., corrosive, flammable).
Step 2: Segregation of Waste
-
Do not mix this compound waste with other waste streams, particularly incompatible materials like aqueous solutions, bases, or alcohols.[3]
-
Keep chlorinated and non-chlorinated solvent wastes separate to avoid complications and increased costs in the disposal process.
Step 3: Handling of Contaminated Materials
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, are also considered hazardous waste.
-
These items should be collected in a separate, clearly labeled, sealed plastic bag or container and disposed of alongside the liquid waste.
Step 4: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition and moisture.[1][5]
-
The storage area should be under the direct supervision of laboratory personnel.
Step 5: Professional Disposal
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will have established procedures and approved vendors for this purpose.
-
Provide the EHS department with a full and accurate description of the waste, including its composition and any potential contaminants.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills:
-
Evacuate all non-essential personnel from the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, collecting all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Activate the nearest fire alarm if there is a risk of fire or significant vapor exposure.
-
Contact your institution's emergency response team and EHS department from a safe location.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling m-Toluoyl-d7 Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for m-Toluoyl-d7 Chloride, ensuring the well-being of laboratory personnel and compliance with safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause severe skin burns and eye damage.[1][2] It is also classified as a lachrymator, meaning it can cause tearing.[2][3] Due to these hazards, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Tight-sealing safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles for maximum protection against splashes.[1][4][5] |
| Skin/Body | Chemical-resistant gloves and appropriate protective clothing | Gloves must be inspected for integrity before use. Protective clothing should cover all exposed skin.[4] Consider materials like nitrile or butyl rubber for gloves.[4][5] |
| Respiratory | Chemical fume hood | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2] |
| General | Safety shower and eyewash station | Must be readily accessible in the immediate work area.[1][2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Always handle this compound within a properly functioning chemical fume hood.[1][2] Ensure ventilation is adequate to keep exposure to vapors to a minimum.
-
Safe Handling Practices:
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Storage Plan:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]
-
Keep containers tightly closed to prevent moisture contamination.[1][2][7]
-
Store away from incompatible materials such as water, strong bases, and alcohols.[1][2]
Table 2: Incompatible Materials
| Material Class | Specific Examples |
| Water | Reacts to form hydrochloric acid |
| Strong Bases | Sodium hydroxide, potassium hydroxide |
| Alcohols | Methanol, ethanol |
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
Spill Response Plan:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Contain: Use a liquid-absorbent material, such as Chemizorb®, to contain the spill.[8] Do not use combustible materials like paper towels.
-
Neutralize: Cautiously neutralize the residue with a suitable agent if recommended by your institution's safety protocols.
-
Collect and Dispose: Collect the absorbed material into a suitable, closed container for disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Characterization: this compound is considered hazardous waste due to its corrosive properties. The deuterium labeling does not alter its hazardous waste classification.[9]
-
Containerization: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.[8]
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This must be handled by certified hazardous waste disposal personnel.[9]
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. leelinework.com [leelinework.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. moravek.com [moravek.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



